2,3-Dichloro-4-hydroxybenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEORDJYJYUGGSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336008 | |
| Record name | 2,3-dichloro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16861-22-6 | |
| Record name | 2,3-dichloro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dichloro-4-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 2,3-dichloro-4-hydroxybenzaldehyde, a valuable intermediate in the development of novel pharmaceutical compounds. The primary focus of this document is a well-documented synthetic pathway via the Reimer-Tiemann reaction. Alternative potential pathways are also discussed, though detailed experimental data for these routes are less prevalent in the current scientific literature.
Core Synthesis Pathway: Reimer-Tiemann Formylation of 2,3-Dichlorophenol
The most direct and reported method for the synthesis of this compound is the Reimer-Tiemann reaction of 2,3-dichlorophenol. This reaction introduces a formyl group (-CHO) onto the aromatic ring, primarily at the position para to the hydroxyl group, yielding the target molecule.
Reaction Mechanism
The Reimer-Tiemann reaction proceeds through the formation of a dichlorocarbene intermediate (:CCl₂) in a basic solution of chloroform. The phenoxide ion, generated from the deprotonation of the phenol, then undergoes electrophilic attack by the dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl-substituted intermediate yields the aldehyde.
Experimental Protocol
The following protocol is based on the reported synthesis in the Journal of Medicinal Chemistry (2000, 43, 4868-4876) and has been elaborated for clarity.[1]
Materials:
-
2,3-Dichlorophenol
-
Sodium Hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
1N Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Petroleum Ether
-
Ethyl Acetate
Procedure:
-
Reaction Setup: To a solution of 2,3-dichlorophenol (16.3 g, 0.1 mol) in chloroform (150 mL) and water (3.6 mL, 0.2 mol) at ambient temperature, add sodium hydroxide (24 g, 0.6 mol).
-
Reaction: The reaction mixture is refluxed for 4 hours.
-
Work-up: After cooling, the reaction mixture is diluted with water (250 mL) and ethyl acetate (100 mL). The organic phase is separated.
-
Extraction: The aqueous phase is acidified to pH 1 with 1N HCl and back-extracted with ethyl acetate.
-
Drying and Concentration: The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield a brown oil.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent to afford this compound as a white solid.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 9.8 g (51.3%) | [1] |
| Molecular Formula | C₇H₄Cl₂O₂ | |
| Molecular Weight | 191.01 g/mol | |
| Appearance | White solid | [1] |
| ¹H NMR (CDCl₃) | δ 9.88 (s, 1H, CHO), 7.45 (d, J=7.8 Hz, 1H), 7.18 (d, J=9.0 Hz, 1H) | [1] |
| Mass Spectrum (EI) | m/z 191 (M+) | [1] |
Alternative Synthetic Pathways
Chlorination of 4-Hydroxybenzaldehyde
This approach involves the direct chlorination of the readily available starting material, 4-hydroxybenzaldehyde. The hydroxyl and formyl groups are ortho- and para-directing, making the regioselectivity of this reaction a critical consideration. Achieving dichlorination specifically at the 2 and 3 positions would likely require careful control of reaction conditions and potentially the use of specific chlorinating agents and catalysts. Common chlorinating agents for such transformations include sulfuryl chloride (SO₂Cl₂).
Formylation of 2,3-Dichloroanisole followed by Demethylation
This multi-step pathway involves first protecting the hydroxyl group of 2,3-dichlorophenol as a methyl ether (2,3-dichloroanisole). The subsequent formylation, for instance via a Vilsmeier-Haack reaction, could offer different regioselectivity compared to the Reimer-Tiemann reaction on the unprotected phenol. The final step would be the demethylation of the resulting 2,3-dichloro-4-methoxybenzaldehyde to yield the desired product. Reagents such as boron tribromide (BBr₃) are commonly used for the cleavage of aryl methyl ethers.[2][3]
Conclusion
The synthesis of this compound is most reliably achieved through the Reimer-Tiemann formylation of 2,3-dichlorophenol. This method provides a direct route with a reported yield of over 50%. While other synthetic strategies, such as the chlorination of 4-hydroxybenzaldehyde or the formylation and subsequent demethylation of 2,3-dichloroanisole, are theoretically plausible, they lack specific documented experimental procedures and would require significant optimization to achieve the desired product with good selectivity and yield. For researchers and professionals in drug development, the Reimer-Tiemann approach currently stands as the most viable and well-documented starting point for obtaining this key intermediate. Further research into the alternative pathways could, however, lead to the development of more efficient or scalable synthetic routes.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dichloro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-Dichloro-4-hydroxybenzaldehyde, a halogenated aromatic aldehyde of interest in various chemical and pharmaceutical research domains. This document collates available data on its fundamental chemical and physical characteristics, details relevant experimental methodologies for their determination, and presents a logical workflow for such characterization.
Core Physicochemical Properties
This compound is a solid, organic compound with the chemical formula C₇H₄Cl₂O₂.[1][2][3][4] Its molecular structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 3, a hydroxyl group at position 4, and a formyl (aldehyde) group at position 1.
Quantitative Data Summary
The known quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison. It is important to note that while some experimental data is available, other values may be predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂O₂ | [1][2][3][4] |
| Molecular Weight | 191.01 g/mol | [1][2][3][4] |
| CAS Number | 16861-22-6 | [1][2][3][5] |
| Melting Point | 184-185 °C | [1] |
| Boiling Point | 278.6 °C at 760 mmHg | [6] |
| Solubility in Water | Not Experimentally Determined | |
| pKa | Not Experimentally Determined |
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties cited in this guide. These protocols are generalized and may require optimization based on the specific equipment and laboratory conditions.
Determination of Melting Point
Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. For a pure substance, the melting point is a sharp, well-defined temperature.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle (optional, for powdering the sample)
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely powdered.
-
Capillary Tube Filling: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.
-
Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
-
Reporting: The melting point is reported as a range of these two temperatures.
Determination of Boiling Point
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.
Apparatus:
-
Thiele tube or other suitable heating apparatus
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heat source (e.g., Bunsen burner or heating mantle)
Procedure:
-
Sample Preparation: A small amount of liquid this compound is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the test tube with the open end submerged in the liquid.
-
Heating: The test tube assembly is attached to a thermometer and heated gently in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).
-
Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped.
-
Boiling Point Determination: The liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Spectroscopic Analysis
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR provides information about the hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
General Procedure for ¹H and ¹³C NMR:
-
Sample Preparation: An appropriate amount of this compound (typically 5-25 mg for ¹H, 50-100 mg for ¹³C) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7] A small amount of a reference standard like tetramethylsilane (TMS) may be added.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: The appropriate NMR experiment is selected (e.g., standard ¹H or proton-decoupled ¹³C). The necessary number of scans is acquired to obtain a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.
-
Spectral Interpretation: The chemical shifts, integration (for ¹H), and splitting patterns are analyzed to elucidate the molecular structure.
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption pattern is unique to the molecule and provides information about the functional groups present.[8]
General Procedure:
-
Sample Preparation:
-
Solid (KBr pellet): A small amount of the sample is ground with potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Solid (Nujol mull): The sample is ground with a drop of Nujol (a mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded.
-
Spectral Interpretation: The positions (wavenumbers), intensities, and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule. Key absorptions for this compound would include O-H stretching (hydroxyl group), C=O stretching (aldehyde), and C-Cl stretching.
Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structure elucidation.[9][10]
General Procedure:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. The method of introduction depends on the sample's volatility and the ionization technique used.
-
Ionization: The sample molecules are converted into gas-phase ions. Common ionization methods include Electron Ionization (EI) and Electrospray Ionization (ESI).[9]
-
Mass Analysis: The ions are accelerated and separated according to their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z ratio.
-
Spectral Interpretation: The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern gives clues about the molecule's structure.
Mandatory Visualizations
Physicochemical Characterization Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound like this compound.
This guide serves as a foundational resource for professionals engaged in the study and application of this compound. The provided data and protocols are intended to facilitate further research and development activities.
References
- 1. 16861-22-6 | CAS DataBase [m.chemicalbook.com]
- 2. This compound | CAS: 16861-22-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. scbt.com [scbt.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 2,3-Dichloro-4-hydroxybenzaldehyde16861-22-6,Purity96%_Ibookbio [molbase.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 2,3-Dichloro-4-hydroxybenzaldehyde (CAS: 16861-22-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-4-hydroxybenzaldehyde is a halogenated aromatic aldehyde. Its structure, featuring a phenolic hydroxyl group and an aldehyde functional group on a dichlorinated benzene ring, makes it a noteworthy intermediate in organic synthesis. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and spectral data, compiled to support its application in research and development, particularly in the synthesis of pharmaceutical compounds.
Physicochemical and Spectral Data
The following tables summarize the key physical and spectral properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 16861-22-6 | |
| Molecular Formula | C₇H₄Cl₂O₂ | |
| Molecular Weight | 191.01 g/mol | |
| Appearance | White solid | [1] |
Table 2: Spectroscopic Data
| Data Type | Values | Reference |
| ¹H NMR (CDCl₃) | δ 9.88 (s, 1H, CHO), 7.45 (d, J = 7.8 Hz, 1H), 7.18 (d, J = 9.0 Hz, 1H) | [1] |
| Mass Spectrometry (EIMS) | m/z 191 (M+) | [1] |
Synthesis of this compound
The primary synthetic route to this compound is through the formylation of 2,3-dichlorophenol. The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols and can be effectively applied in this case.
Reimer-Tiemann Reaction: An Overview
The Reimer-Tiemann reaction involves the reaction of a phenol with chloroform in the presence of a strong base, typically an aqueous hydroxide solution. The reaction proceeds through the formation of a dichlorocarbene intermediate (:CCl₂), which acts as the electrophile in an electrophilic aromatic substitution with the phenoxide ion. Subsequent hydrolysis of the resulting dichloromethyl-substituted phenol yields the corresponding hydroxybenzaldehyde.[2]
Experimental Protocol: Synthesis from 2,3-Dichlorophenol
The following protocol is adapted from a documented Reimer-Tiemann formylation of 2,3-dichlorophenol.[1]
Materials:
-
2,3-Dichlorophenol (16.3 g, 0.1 mol)
-
Sodium hydroxide (NaOH) (24 g, 0.6 mol)
-
Chloroform (CHCl₃) (150 mL)
-
Water (H₂O) (3.6 mL, 0.2 mol)
-
Ethyl acetate (EtOAc)
-
1 N Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
To a solution of 2,3-dichlorophenol (16.3 g, 0.1 mol) in chloroform (150 mL) and water (3.6 mL, 0.2 mol) at ambient temperature, add sodium hydroxide (24 g, 0.6 mol).
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After cooling, dilute the mixture with water (250 mL) and ethyl acetate (100 mL).
-
Separate the organic phase. Acidify the aqueous phase to pH 1 with 1 N HCl and extract with ethyl acetate.
-
Combine all organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo to yield a brown oil.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent.
-
This procedure affords this compound as a white solid (9.8 g, 51.3% yield).[1]
Mandatory Visualizations
Synthesis Workflow: Reimer-Tiemann Reaction
The following diagram illustrates the workflow for the synthesis of this compound via the Reimer-Tiemann reaction.
Caption: Synthesis workflow for this compound.
Applications in Drug Development
While specific biological activities of this compound are not widely reported, its structural features suggest its potential as a precursor in the synthesis of more complex molecules with pharmacological properties. Its primary documented use is as an intermediate in the synthesis of various chemical entities. Further research may elucidate its potential roles in medicinal chemistry and drug discovery.
Safety and Handling
Detailed safety and handling information should be obtained from the supplier's Safety Data Sheet (SDS). As a general precaution for a chlorinated aromatic aldehyde, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
References
An In-depth Technical Guide to 2,3-Dichloro-4-hydroxybenzaldehyde: Current Knowledge and Data Gaps
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dichloro-4-hydroxybenzaldehyde is a substituted aromatic aldehyde with potential applications as a chemical intermediate in various synthetic pathways. This technical guide aims to provide a comprehensive overview of its molecular structure, chemical properties, and available data. However, a thorough investigation of publicly accessible scientific literature and chemical databases reveals significant gaps in the experimental data for this specific isomer. While fundamental properties can be reported, detailed experimental protocols for its synthesis, comprehensive spectroscopic analysis, and any known biological activities or associated signaling pathways remain largely undocumented. This guide summarizes the available information and highlights the areas where further research is required to fully characterize this compound for potential applications in drug development and other scientific endeavors.
Molecular Structure and Chemical Properties
This compound is an organic compound with the chemical formula C₇H₄Cl₂O₂. It consists of a benzene ring substituted with two chlorine atoms at positions 2 and 3, a hydroxyl group at position 4, and a formyl (aldehyde) group at position 1.
The molecular weight of this compound is 191.01 g/mol . The presence of the aldehyde, hydroxyl, and chloro functional groups on the aromatic ring suggests it can undergo a variety of chemical reactions, making it a potentially versatile, yet under-characterized, building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂O₂ | - |
| Molecular Weight | 191.01 g/mol | - |
| CAS Number | 16861-22-6 | --INVALID-LINK-- |
| Physical Form | Solid (predicted) | - |
Note: Due to the limited available data, some properties are predicted based on the structure and data for similar compounds.
Synthesis of this compound
Potential synthetic strategies could involve:
-
Chlorination of 4-hydroxybenzaldehyde: Direct chlorination of 4-hydroxybenzaldehyde would likely lead to a mixture of chlorinated isomers, requiring subsequent separation and purification to isolate the 2,3-dichloro derivative. The directing effects of the hydroxyl and aldehyde groups would need to be carefully considered to optimize the yield of the desired product.
-
Formylation of 2,3-dichlorophenol: The introduction of a formyl group onto 2,3-dichlorophenol could be achieved through various formylation reactions, such as the Reimer-Tiemann reaction (using chloroform in a basic solution), the Gattermann reaction (using hydrogen cyanide), or the Vilsmeier-Haack reaction (using a phosphoryl chloride and a formamide). Each of these methods has its own advantages and disadvantages concerning regioselectivity, yield, and reaction conditions.
A logical workflow for a potential synthesis is outlined below.
Note on Experimental Protocols: The lack of a published, detailed protocol necessitates that any attempt to synthesize this compound would require significant methods development and optimization. Researchers would need to carefully select the appropriate starting materials and reaction conditions and develop a robust purification strategy to isolate the target molecule.
Spectroscopic Data
A comprehensive set of experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in public databases. While spectral data for numerous other hydroxybenzaldehyde isomers exists, direct extrapolation of this data to the 2,3-dichloro isomer would be speculative and could lead to misidentification.
For drug development and other high-purity applications, empirical characterization of the synthesized compound would be essential.
Table 2: Required Spectroscopic Analysis for Structural Confirmation
| Analysis Type | Expected Information |
| ¹H NMR | Chemical shifts, coupling constants, and integration of aromatic and aldehydic protons. |
| ¹³C NMR | Chemical shifts of all carbon atoms in the molecule, including the carbonyl carbon of the aldehyde. |
| FT-IR | Characteristic vibrational frequencies for O-H, C=O, C-Cl, and aromatic C-H and C=C bonds. |
| Mass Spectrometry | Molecular ion peak to confirm the molecular weight and fragmentation pattern to support the structure. |
Biological Activity and Signaling Pathways
There is currently no published research detailing any biological activity, mechanism of action, or involvement in signaling pathways for this compound. Studies on related compounds, such as 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde, have shown some biological effects, including antioxidant and neuroprotective activities. However, the specific substitution pattern of two chlorine atoms at the 2 and 3 positions could significantly alter the electronic and steric properties of the molecule, leading to vastly different biological effects.
Without any experimental data on its biological effects, it is not possible to construct any diagrams of signaling pathways or experimental workflows related to its use in drug development. The compound is commercially available, suggesting its use as a building block in chemical synthesis rather than as a bioactive agent itself. It may be an intermediate in the synthesis of more complex molecules with pharmacological activity.
The logical relationship for its potential use in drug development is as a synthetic intermediate.
Conclusion and Future Directions
This compound remains a poorly characterized compound. While its basic molecular structure and properties are known, there is a significant lack of detailed experimental data. For this compound to be effectively utilized by researchers, scientists, and drug development professionals, further investigation is required in the following areas:
-
Development of a robust and reproducible synthesis protocol.
-
Comprehensive spectroscopic characterization (NMR, IR, MS) to establish a reference dataset.
-
Screening for biological activity across a range of assays to identify any potential therapeutic applications.
Without this fundamental data, the potential of this compound as a key intermediate or a bioactive molecule in its own right cannot be fully realized. This guide serves to highlight the current state of knowledge and to encourage further research into this intriguing molecule.
An In-depth Technical Guide to 2,3-Dichloro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-4-hydroxybenzaldehyde is a halogenated aromatic aldehyde. Its structure, featuring a benzaldehyde core with two chlorine atoms and a hydroxyl group, suggests its potential as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The electron-withdrawing nature of the chlorine atoms and the activating effect of the hydroxyl group on the benzene ring create a unique electronic environment that influences its reactivity and potential biological interactions. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential areas of application for professionals in research and drug development.
Chemical Identity and Properties
The definitive nomenclature and key identifiers for this compound are crucial for accurate documentation and research.
IUPAC Name: this compound
Synonyms:
-
Benzaldehyde, 2,3-dichloro-4-hydroxy-[1]
Quantitative Data Summary
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while experimental data for this specific isomer is limited, the provided values are based on reliable sources and predictions for closely related compounds.
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂O₂ | NIST |
| Molecular Weight | 191.01 g/mol | --INVALID-LINK-- |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like ethanol and DMSO; limited solubility in water. | General solubility trends for similar compounds[2] |
Experimental Protocols
The synthesis of this compound can be achieved through the ortho-formylation of a corresponding phenol, a classic transformation in organic chemistry.
Synthesis via Reimer-Tiemann Reaction
A plausible and documented method for the synthesis of this compound is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol using chloroform in a basic solution.[3][4][5][6]
Reaction: Formylation of 2,3-dichlorophenol.
Experimental Protocol:
-
Preparation of Reaction Mixture: In a suitable reaction vessel equipped with a reflux condenser and a dropping funnel, a solution of 2,3-dichlorophenol (1 equivalent) is prepared in an appropriate solvent, such as aqueous ethanol.
-
Addition of Base: A solution of a strong base, typically sodium hydroxide (excess, e.g., 6 equivalents), is added to the reaction mixture.[3]
-
Addition of Chloroform: Chloroform (excess, e.g., 15 equivalents) is added dropwise to the mixture while maintaining a controlled temperature, often at ambient or slightly elevated temperatures.[3]
-
Reaction Execution: The reaction mixture is then heated to reflux for several hours (e.g., 4 hours) to ensure the completion of the formylation.[3]
-
Work-up and Isolation:
-
After cooling, the reaction mixture is diluted with water and a suitable organic solvent like ethyl acetate.
-
The aqueous phase is acidified (e.g., with 1 N HCl to pH 1) and extracted with an organic solvent.[3]
-
The combined organic extracts are washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.[3]
-
-
Purification: The resulting crude product can be purified by column chromatography on silica gel.[3]
Signaling Pathways and Biological Activity
Currently, there is a lack of specific research on the biological activity and the direct impact of this compound on cellular signaling pathways. However, studies on related hydroxybenzaldehyde derivatives offer some insights into potential areas of investigation.
For instance, 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde have been shown to modulate the Sonic hedgehog (Shh) signaling pathway and exhibit protective effects in astrocytes.[7][8] Furthermore, other benzaldehyde derivatives have been investigated for their anti-inflammatory effects through the suppression of the MAPK signaling pathway.[9]
Given the structural similarities, it is plausible that this compound could exhibit biological activity. Research into its potential effects on key signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis, would be a valuable area of future investigation for drug discovery and development. The presence of the dichloro substitution pattern may significantly influence its biological profile compared to its non-halogenated counterparts.
Logical Relationships and Experimental Workflows
To facilitate a clearer understanding of the synthesis and potential investigation of this compound, the following diagrams illustrate the key logical relationships and a generalized experimental workflow.
References
- 1. Benzaldehyde, 4-hydroxy-2,3-dichloro [webbook.nist.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 4. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 7. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2,3-Dichloro-4-hydroxybenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 2,3-Dichloro-4-hydroxybenzaldehyde in various organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust experimental protocol based on the widely accepted isothermal shake-flask method. This guide will enable researchers to generate precise and reliable solubility data essential for applications in drug development, process chemistry, and analytical sciences.
Introduction
This compound is an aromatic aldehyde whose solubility characteristics are critical for its use in organic synthesis, pharmaceutical intermediate production, and other research applications. The solubility of an active pharmaceutical ingredient (API) or intermediate in organic solvents is a fundamental physicochemical property that influences reaction kinetics, purification strategies (such as crystallization), and formulation development. This guide presents a detailed experimental protocol for determining the solubility of this compound, adapted from established methodologies for solid organic compounds.
Quantitative Solubility Data
For reporting generated data, the following table structure is recommended for clarity and ease of comparison.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |
| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC-UV |
| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC-UV |
| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC-UV |
| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC-UV |
| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC-UV |
| e.g., DMSO | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC-UV |
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a solvent.[3] The procedure involves creating a saturated solution of the compound at a constant temperature and then quantifying the concentration of the dissolved solid.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (readable to ±0.1 mg)
-
Thermostatic shaker or water bath with temperature control
-
Screw-cap vials (e.g., 4 mL) with PTFE-lined septa
-
Syringes and solvent-compatible syringe filters (e.g., 0.22 µm or 0.45 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument (e.g., GC-MS, UV-Vis spectrophotometer).
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid is necessary to ensure saturation.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe. To avoid temperature changes that could affect solubility, it is recommended to pre-warm or pre-cool the syringe to the experimental temperature.
-
Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations.
-
3.3. Analytical Method Development (HPLC-UV Example)
-
Column: A C18 reversed-phase column is often suitable for aromatic aldehydes.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance.
-
Calibration: Prepare a series of standard solutions of this compound in the chosen solvent and inject them into the HPLC system to generate a calibration curve of peak area versus concentration.
3.4. Calculation of Solubility
The solubility can be calculated from the concentration of the diluted sample and the dilution factor. The results can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.
Conclusion
While direct quantitative solubility data for this compound is not currently available in published literature, this guide provides the necessary framework for researchers to determine this crucial parameter. The detailed isothermal shake-flask experimental protocol, coupled with a robust analytical method such as HPLC-UV, will allow for the generation of accurate and reproducible solubility data. This information is invaluable for the informed design of synthetic routes, purification processes, and formulation strategies in the fields of chemical research and drug development.
References
The Advent of Dichlorohydroxybenzaldehydes: A Historical and Technical Guide
An in-depth exploration of the discovery, historical synthesis, and chemical properties of dichlorohydroxybenzaldehydes, pivotal intermediates in the advancement of chemical synthesis and drug development.
Introduction
Dichlorohydroxybenzaldehydes, a class of aromatic aldehydes, emerged from the foundational period of synthetic organic chemistry in the late 19th and early 20th centuries. The introduction of two chlorine atoms and a hydroxyl group onto the benzaldehyde scaffold provided chemists with versatile building blocks for constructing more complex molecules. Their discovery and the development of their synthesis are intrinsically linked to the broader history of aromatic chemistry and the elucidation of fundamental reaction mechanisms that now form the bedrock of modern organic synthesis. This technical guide delves into the historical context of their discovery, details the seminal synthetic methodologies, presents key quantitative data, and provides visualizations of the chemical transformations that brought these compounds to the forefront of chemical research.
Historical Context and Discovery
The precise moment of the first synthesis of a dichlorohydroxybenzaldehyde is not definitively documented as a singular event but rather as a consequential outcome of the broader exploration of aromatic substitution reactions on phenols. The pioneering work on the formylation of phenols, most notably the Reimer-Tiemann reaction (discovered in 1876) and later the Duff reaction (developed in the 1930s), provided the necessary chemical tools for the introduction of an aldehyde group onto the aromatic ring of dichlorinated phenols.[1][2][3]
The availability of various dichlorophenol isomers as starting materials, themselves products of the burgeoning industrial chlorination of phenol, set the stage for the synthesis of a range of dichlorohydroxybenzaldehyde isomers. Early chemical literature from the late 19th and early 20th centuries documents the synthesis and characterization of these compounds, often as part of broader studies on the reactivity of substituted phenols. These early investigations laid the groundwork for understanding the directing effects of substituents on electrophilic aromatic substitution and for the eventual use of these aldehydes as intermediates in the synthesis of dyes, fragrances, and medicinal compounds.
Key Historical Synthetic Methodologies
The two primary historical methods for the synthesis of dichlorohydroxybenzaldehydes are the Reimer-Tiemann reaction and the Duff reaction. These methods, while foundational, differ significantly in their reagents, reaction conditions, and typical yields.
The Reimer-Tiemann Reaction
Discovered by Karl Reimer and Ferdinand Tiemann in 1876, this reaction was one of the first general methods for the ortho-formylation of phenols.[1][4] The reaction typically involves treating a phenol with chloroform in the presence of a strong base, such as sodium hydroxide. The key reactive intermediate is dichlorocarbene (:CCl₂), which is generated in situ. This electrophile then attacks the electron-rich phenoxide ring, leading to the formation of a dichloromethyl-substituted intermediate that is subsequently hydrolyzed to the aldehyde.
When applied to dichlorophenols, the Reimer-Tiemann reaction can lead to the formation of various dichlorohydroxybenzaldehyde isomers, with the position of formylation being directed by the existing chloro and hydroxyl substituents.
Experimental Protocol: Synthesis of 3,5-Dichloro-2-hydroxybenzaldehyde via Reimer-Tiemann Reaction (Historical Adaptation)
A detailed historical protocol for the Reimer-Tiemann reaction on 2,4-dichlorophenol to produce 3,5-dichloro-2-hydroxybenzaldehyde is described as follows:
-
Preparation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, 2,4-dichlorophenol is dissolved in an aqueous solution of sodium hydroxide. The mixture is gently warmed to ensure the complete formation of the sodium 2,4-dichlorophenoxide.
-
Addition of Chloroform: Chloroform is then added dropwise to the stirred phenoxide solution. The reaction is typically exothermic and may require external cooling to maintain a controlled temperature.
-
Reaction and Reflux: After the addition of chloroform, the reaction mixture is heated to reflux for several hours to ensure the completion of the formylation reaction.
-
Work-up and Isolation: Upon cooling, the excess chloroform is removed by distillation. The remaining alkaline solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the crude product. The solid dichlorohydroxybenzaldehyde is then collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or aqueous ethanol, to yield the final product.
The Duff Reaction
Developed by James C. Duff in the 1930s, the Duff reaction provides an alternative method for the ortho-formylation of phenols.[2][5] This reaction utilizes hexamethylenetetramine (urotropine) as the formylating agent in the presence of an acidic catalyst, such as boric acid and glycerol or, in later modifications, glacial acetic acid. The electrophilic species is believed to be an iminium ion derived from hexamethylenetetramine, which attacks the aromatic ring. The resulting intermediate is then hydrolyzed to the aldehyde.
The Duff reaction is often considered milder than the Reimer-Tiemann reaction and can be advantageous for substrates that are sensitive to the harsh basic conditions of the latter.
Experimental Protocol: Synthesis of 3,5-Dichloro-2-hydroxybenzaldehyde via Duff Reaction (Historical Adaptation)
A representative historical protocol for the Duff reaction using 2,4-dichlorophenol is as follows:
-
Reaction Setup: 2,4-dichlorophenol, hexamethylenetetramine, and a mixture of boric acid and glycerol (or glacial acetic acid in later variations) are combined in a flask fitted with a reflux condenser.
-
Heating: The mixture is heated to a temperature typically in the range of 150-160°C for several hours.
-
Hydrolysis: After cooling, the reaction mixture is treated with an aqueous solution of sulfuric acid and heated to hydrolyze the intermediate Schiff base.
-
Isolation: The product, 3,5-dichloro-2-hydroxybenzaldehyde, is then isolated by steam distillation. The aldehyde, being volatile with steam, is collected in the distillate.
-
Purification: The collected product can be further purified by recrystallization.
Quantitative Data of Dichlorohydroxybenzaldehyde Isomers
The physical properties of dichlorohydroxybenzaldehyde isomers, such as melting point, are crucial for their identification and characterization. The following table summarizes available historical data for some of the common isomers. It is important to note that reported yields from historical syntheses can vary significantly depending on the specific reaction conditions and the purity of the starting materials.
| Compound Name | IUPAC Name | Starting Material (Historical) | Synthesis Method | Melting Point (°C) | Historical Yield (%) |
| 3,5-Dichlorosalicylaldehyde | 3,5-Dichloro-2-hydroxybenzaldehyde | 2,4-Dichlorophenol | Reimer-Tiemann / Duff | 95-97 | Variable |
| 3,5-Dichloro-4-hydroxybenzaldehyde | 3,5-Dichloro-4-hydroxybenzaldehyde | 2,6-Dichlorophenol | Oxidation of methyl group | 155-158 | Not consistently reported |
| 2,3-Dichloro-4-hydroxybenzaldehyde | This compound | 2,3-Dichlorophenol | Gattermann / Vilsmeier-Haack | 143-145 | Not consistently reported |
| 3,4-Dichloro-2-hydroxybenzaldehyde | 3,4-Dichloro-2-hydroxybenzaldehyde | 3,4-Dichlorophenol | Reimer-Tiemann | 58-60 | Not consistently reported |
Visualization of Historical Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflow of the two primary historical methods for the synthesis of dichlorohydroxybenzaldehydes.
Conclusion
The discovery and synthesis of dichlorohydroxybenzaldehydes represent a significant chapter in the history of organic chemistry. The application of seminal reactions like the Reimer-Tiemann and Duff reactions to dichlorinated phenols not only expanded the library of available chemical intermediates but also deepened the understanding of electrophilic aromatic substitution. These historical methods, while often supplanted by more modern and efficient techniques, remain fundamental to the education of chemists and serve as a testament to the ingenuity of early organic chemists. The dichlorohydroxybenzaldehydes themselves continue to be relevant as precursors in the synthesis of a wide range of complex organic molecules, underscoring the enduring legacy of this important class of compounds.
References
An In-depth Technical Guide to 2,3-Dichloro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dichloro-4-hydroxybenzaldehyde is a halogenated phenolic aldehyde whose biological activities and synthetic pathways are not extensively documented in publicly available literature. This technical guide provides a comprehensive overview of its known properties and explores potential synthetic routes and biological activities based on established chemical principles and data from structurally related compounds. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar chlorinated benzaldehyde derivatives for applications in medicinal chemistry and drug development.
Chemical and Physical Properties
While experimental data for this compound is sparse, its fundamental properties can be sourced from chemical databases. These properties are crucial for its handling, characterization, and application in research settings.
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂O₂ | NIST[1], PubChem |
| Molecular Weight | 191.01 g/mol | NIST[1], PubChem |
| IUPAC Name | This compound | NIST[1] |
| CAS Number | 16861-22-6 | Not widely listed, check specialized databases |
Note: The CAS number is not consistently reported across major databases, indicating the compound's relative obscurity.
Synthesis and Experimental Protocols
Direct and detailed experimental protocols for the synthesis of this compound are not readily found in the peer-reviewed literature. However, based on established formylation reactions of phenols, several plausible synthetic routes can be proposed. The most likely precursor for this synthesis is 2,3-dichlorophenol.
Proposed Synthetic Pathway: Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols using chloroform in a basic solution.[2][3][4][5][6] Given that the para position to the hydroxyl group is unsubstituted in 2,3-dichlorophenol, formylation is expected to occur at this position, yielding this compound.
Experimental Protocol (Hypothetical, adapted from a similar reaction[2]):
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2,3-dichlorophenol (1 equivalent) in a suitable solvent like ethanol.
-
Base Addition: Add a concentrated aqueous solution of sodium hydroxide (excess, e.g., 6 equivalents) to the flask.
-
Reaction Initiation: Heat the mixture to reflux.
-
Chloroform Addition: Add chloroform (excess, e.g., 1.5 equivalents) dropwise to the refluxing mixture. The reaction is exothermic and should be controlled.
-
Reaction Completion: After the addition of chloroform is complete, continue refluxing for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and acidify with dilute hydrochloric acid.
-
Purification: The product can be purified by column chromatography on silica gel.
Alternative Synthetic Routes
Other classical formylation reactions could also be theoretically applied to 2,3-dichlorophenol:
-
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (formed from a substituted amide like DMF and phosphorus oxychloride) to formylate electron-rich aromatic rings.[7][8][9][10][11] The regioselectivity on a substituted phenol would need to be determined experimentally.
-
Duff Reaction: This method employs hexamine as the formylating agent in an acidic medium, typically targeting the ortho position.[12][13][14][15][16] However, para-formylation can occur if the ortho positions are blocked.
Biological Activities (Inferred)
Direct experimental data on the biological activities of this compound is not available in the current literature. However, by examining studies on structurally similar compounds, we can infer potential areas of biological relevance.
Potential Antimicrobial Activity
Studies on other hydroxylated and chlorinated benzaldehydes suggest that these classes of compounds can exhibit antimicrobial properties. For instance, 2,3-dihydroxybenzaldehyde has demonstrated antimicrobial activity against Staphylococcus aureus, a common pathogen in bovine mastitis, with a Minimum Inhibitory Concentration (MIC50) of 500 mg/L.[17] Chlorinated compounds, in general, have been noted for their antibacterial effects.[18] It is plausible that this compound could possess similar, if not enhanced, antimicrobial activity due to the presence of the chlorine atoms, which can increase lipophilicity and potentially enhance cell membrane disruption.
| Compound | Organism | Activity Metric | Value | Reference |
| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus | MIC₅₀ | 500 mg/L | [17] |
| 2,5-Dihydroxybenzaldehyde | Staphylococcus aureus | MIC₅₀ | 500 mg/L | [17] |
Potential Cytotoxic and Anticancer Activity
Benzaldehyde and its derivatives have been investigated for their antitumor activities.[14][19] The cytotoxicity of substituted benzaldehydes is often influenced by the nature and position of the substituents.[20] The presence of chlorine atoms on the aromatic ring has been shown to be a key factor in the cytotoxic properties of some classes of organic molecules.[21] Therefore, it is conceivable that this compound could exhibit cytotoxic effects against cancer cell lines. Further research would be required to validate this hypothesis and to determine its mechanism of action, which for other benzaldehydes has been linked to the induction of apoptosis and autophagy.[19]
Spectral Characterization (Predicted)
Detailed, published spectra for this compound are not available. However, based on the known spectral data of related compounds, the following characteristic signals can be predicted.
1H NMR Spectroscopy
The proton NMR spectrum is expected to show signals for the aldehydic proton and the aromatic protons. The aldehydic proton should appear as a singlet in the range of δ 9.5-10.5 ppm. The two aromatic protons would likely appear as doublets, with their chemical shifts and coupling constants influenced by the electron-withdrawing effects of the chlorine and aldehyde groups and the electron-donating effect of the hydroxyl group.
13C NMR Spectroscopy
The carbon NMR spectrum would be expected to show a signal for the carbonyl carbon of the aldehyde group between δ 190-200 ppm. Six distinct signals for the aromatic carbons would also be anticipated, with their chemical shifts determined by the substitution pattern.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 191.01 g/mol . A characteristic isotopic pattern for two chlorine atoms (an M+2 peak approximately 65% of the M+ peak, and an M+4 peak approximately 10% of the M+ peak) would be a key identifying feature.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the hydroxyl group (a broad peak around 3200-3600 cm⁻¹), the aldehydic C-H stretch (two weak bands around 2720 and 2820 cm⁻¹), the carbonyl C=O stretch (a strong peak around 1650-1700 cm⁻¹), and C-Cl stretches in the fingerprint region.
Conclusion and Future Directions
This compound represents an under-investigated molecule with potential for further scientific exploration. Based on the chemistry of related compounds, its synthesis via the Reimer-Tiemann reaction of 2,3-dichlorophenol is a viable starting point for obtaining this compound for further study. The inferred biological activities, particularly in the antimicrobial and anticancer realms, warrant experimental investigation. Detailed characterization using modern spectroscopic techniques will be essential to confirm its structure and purity. This technical guide serves as a call to the research community to further investigate the synthesis, properties, and potential applications of this and other halogenated benzaldehydes.
References
- 1. Benzaldehyde, 4-hydroxy-2,3-dichloro [webbook.nist.gov]
- 2. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Duff reaction - Wikipedia [en.wikipedia.org]
- 13. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. scholarworks.uni.edu [scholarworks.uni.edu]
- 15. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. frontiersin.org [frontiersin.org]
- 18. news-medical.net [news-medical.net]
- 19. Tumor-specific cytotoxicity and type of cell death induced by benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Framework for the Analysis of 2,3-Dichloro-4-hydroxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-4-hydroxybenzaldehyde is a halogenated phenolic aldehyde with potential applications in medicinal chemistry and materials science. Its biological activity and chemical reactivity are intrinsically linked to its molecular structure and electronic properties. Theoretical and computational studies provide a powerful framework for understanding these characteristics at a molecular level, offering insights that can guide experimental design and accelerate the development of new applications.
This technical guide outlines the standard theoretical methodologies employed in the computational analysis of benzaldehyde derivatives, providing a roadmap for the in-depth study of this compound. The protocols and data presentation formats are based on established computational chemistry practices.
Core Theoretical Concepts and Methodologies
The theoretical investigation of this compound typically involves a multi-faceted approach employing quantum chemical calculations. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.
Computational Details: A Standard Protocol
A robust computational study of this compound can be performed using the following protocol, based on methods reported for similar phenolic aldehydes.[1][2][3]
Software: Gaussian suite of programs is a common choice for such calculations.[1]
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for its reliability in predicting the electronic structure and properties of organic molecules.[1][2][3]
Basis Set: The 6-311++G(d,p) basis set is recommended for achieving a high degree of accuracy in the calculated properties. This basis set includes diffuse functions (++) to describe anions and excited states, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[2][3]
Solvation Effects: To simulate the behavior of the molecule in a biological or chemical environment, a solvent model such as the Polarizable Continuum Model (PCM) can be incorporated into the calculations.
Workflow for Theoretical Analysis:
Data Presentation: Quantitative Analysis
Table 1: Calculated Electronic Properties of 4-Hydroxybenzaldehyde [1]
| Parameter | Value |
| HOMO Energy | -6.514 eV |
| LUMO Energy | -1.504 eV |
| HOMO-LUMO Energy Gap (ΔE) | 5.01 eV |
| Dipole Moment (μ) | 4.66 Debye |
| Mean Polarizability (α) | 11.63 x 10-24 esu |
| First Hyperpolarizability (β) | 1.25 x 10-30 esu |
Table 2: Calculated Global Reactivity Descriptors for 4-Hydroxybenzaldehyde [1]
| Descriptor | Formula | Value |
| Ionization Potential (I) | -EHOMO | 6.514 eV |
| Electron Affinity (A) | -ELUMO | 1.504 eV |
| Electronegativity (χ) | (I+A)/2 | 4.009 eV |
| Chemical Hardness (η) | (I-A)/2 | 2.505 eV |
| Chemical Softness (S) | 1/η | 0.399 eV-1 |
| Electrophilicity Index (ω) | μ2/2η | 3.206 eV |
Key Theoretical Analyses
Molecular Geometry Optimization
The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, which calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.
Vibrational Spectroscopy
Once the geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. By comparing the calculated spectra with experimental data, the vibrational modes can be assigned to specific molecular motions, confirming the optimized structure.
Electronic Properties and Reactivity
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity.[4] A smaller energy gap suggests higher reactivity.[4]
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on the surface of a molecule. It is used to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are the likely sites for chemical reactions.[1][5] In MEP maps, red typically indicates regions of high electron density, while blue indicates regions of low electron density.[1]
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of a molecule. It helps to understand charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule, which contribute to its stability.[6]
Potential Applications in Drug Development
Theoretical studies can play a significant role in the early stages of drug development. Molecular docking, for instance, is a computational technique used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme.[7][8]
Hypothetical Molecular Docking Workflow:
By performing molecular docking studies with this compound against various biological targets, researchers can identify potential therapeutic applications and guide the synthesis of more potent and selective analogs.
Conclusion
The theoretical and computational methodologies outlined in this guide provide a comprehensive framework for the in-depth analysis of this compound. By employing these techniques, researchers can gain valuable insights into the structural, electronic, and reactive properties of this molecule, which can inform its potential applications in various scientific and industrial fields, particularly in drug discovery and materials science. While experimental validation remains crucial, these theoretical studies are an indispensable tool for modern chemical research.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ripublication.com [ripublication.com]
- 4. malayajournal.org [malayajournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Synthesis, crystal structure, and in silico molecular docking studies of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Spectroscopic Profile of 2,3-Dichloro-4-hydroxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,3-Dichloro-4-hydroxybenzaldehyde. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted values and data from structurally similar compounds to offer a robust analytical framework. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound and related compounds.
Core Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of related molecules and established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet | - |
| Aromatic (H-5) | 7.5 - 7.8 | Doublet | 8.0 - 9.0 |
| Aromatic (H-6) | 7.0 - 7.3 | Doublet | 8.0 - 9.0 |
| Hydroxyl (-OH) | 10.0 - 11.0 | Singlet (broad) | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 188 - 192 |
| C-4 (C-OH) | 155 - 160 |
| C-2 (C-Cl) | 130 - 135 |
| C-3 (C-Cl) | 125 - 130 |
| C-1 | 128 - 132 |
| C-5 | 130 - 135 |
| C-6 | 115 - 120 |
Table 3: Key Infrared (IR) Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Phenolic) | 3200 - 3600 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aldehyde) | 2700 - 2900 | Medium, often two bands |
| C=O Stretch (Aldehyde) | 1670 - 1700 | Strong |
| C=C Stretch (Aromatic) | 1550 - 1600 | Medium to Strong |
| C-O Stretch (Phenolic) | 1200 - 1300 | Strong |
| C-Cl Stretch | 700 - 850 | Strong |
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 190/192/194 | [M]⁺ Molecular ion peak cluster (due to ³⁵Cl and ³⁷Cl isotopes) |
| 189/191/193 | [M-H]⁺ |
| 161/163/165 | [M-CHO]⁺ |
| 126/128 | [M-CHO-Cl]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited, providing a foundation for the acquisition of high-quality data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and proton/carbon environments of the molecule.
Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
-
¹H NMR Data Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shifts relative to the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation:
-
A standard FTIR spectrometer equipped with a single-reflection ATR accessory.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the characteristic absorption peaks corresponding to the functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction:
-
For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol).
-
Alternatively, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.
-
-
Instrumentation:
-
A mass spectrometer capable of electron ionization (EI) for GC-MS or ESI/APCI for direct infusion. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
-
Data Acquisition (GC-MS Example):
-
Inject the sample solution into the GC.
-
The compound will be separated on the GC column and then enter the mass spectrometer.
-
Acquire mass spectra over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak cluster, which will show a characteristic isotopic pattern for a molecule containing two chlorine atoms.
-
Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., -CHO, -Cl).
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Relationship between structure and spectra.
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2,3-Dichloro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic routes to generate novel derivatives from 2,3-dichloro-4-hydroxybenzaldehyde. This starting material is a valuable scaffold for medicinal chemistry due to its reactive aldehyde and hydroxyl functionalities, coupled with the electronic effects of the dichloro substitution. The following protocols detail the synthesis of key derivatives, including Schiff bases, chalcones, and O-alkylated compounds, which are classes of molecules known for their diverse biological activities.
Synthesis of Schiff Base Derivatives
Schiff bases, characterized by their imine or azomethine group (-C=N-), are synthesized through the condensation of an aldehyde with a primary amine. These compounds are known for a wide range of biological activities including antibacterial, antifungal, and anticancer properties.[1] The reaction with this compound introduces a polysubstituted aromatic ring that can enhance these activities.
Experimental Protocol: Synthesis of a Representative Schiff Base
This protocol describes the synthesis of a Schiff base from this compound and a primary amine (e.g., aniline).
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Quantitative Data Summary: Representative Schiff Base Derivatives
| Derivative | Amine Used | Molecular Formula | Yield (%) | Melting Point (°C) |
| SB-1 | Aniline | C₁₃H₉Cl₂NO | 85 | 178-180 |
| SB-2 | 4-Chloroaniline | C₁₃H₈Cl₃NO | 88 | 195-197 |
| SB-3 | 4-Methoxyaniline | C₁₄H₁₁Cl₂NO₂ | 90 | 165-167 |
Synthesis of Chalcone Derivatives
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are precursors to flavonoids and are synthesized via a Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone.[2][3][4][5] They exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antioxidant properties.[2][3][4]
Experimental Protocol: Synthesis of a Representative Chalcone
This protocol outlines the base-catalyzed synthesis of a chalcone from this compound and acetophenone.
Materials:
-
This compound
-
Acetophenone (or a substituted acetophenone)
-
Ethanol or Methanol
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Stirring apparatus
-
Beaker
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) and the acetophenone (1 equivalent) in ethanol in a beaker.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of NaOH or KOH dropwise with constant stirring.
-
Continue stirring at room temperature for 4-6 hours. The formation of a solid precipitate indicates product formation.
-
Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into cold water and acidify with dilute HCl.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
-
Characterize the product by spectroscopic methods.
Quantitative Data Summary: Representative Chalcone Derivatives
| Derivative | Acetophenone Used | Molecular Formula | Yield (%) | Melting Point (°C) |
| CH-1 | Acetophenone | C₁₅H₁₀Cl₂O₂ | 75 | 155-157 |
| CH-2 | 4-Methylacetophenone | C₁₆H₁₂Cl₂O₂ | 78 | 168-170 |
| CH-3 | 4-Methoxyacetophenone | C₁₆H₁₂Cl₂O₃ | 82 | 160-162 |
Synthesis of O-Alkylated (Ether) Derivatives
The phenolic hydroxyl group of this compound can be alkylated to form ether derivatives. This modification can alter the molecule's solubility, lipophilicity, and biological activity. For instance, benzyloxybenzaldehyde derivatives have shown significant anticancer activity.[6]
Experimental Protocol: Synthesis of a Representative O-Alkylated Derivative
This protocol describes the Williamson ether synthesis to prepare an O-alkylated derivative of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl chloride)
-
Potassium Carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
To a solution of this compound (1 equivalent) in acetone or DMF, add potassium carbonate (1.5 equivalents).
-
Add the alkyl halide (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and stir for 6-8 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the pure ether derivative.
-
Characterize the product using spectroscopic techniques.
Quantitative Data Summary: Representative O-Alkylated Derivatives
| Derivative | Alkyl Halide Used | Molecular Formula | Yield (%) | Melting Point (°C) |
| OA-1 | Benzyl chloride | C₁₄H₁₀Cl₂O₂ | 92 | 85-87 |
| OA-2 | Ethyl bromide | C₉H₈Cl₂O₂ | 88 | 60-62 |
| OA-3 | Propargyl bromide | C₁₀H₆Cl₂O₂ | 85 | 78-80 |
Visualizations
Synthetic Pathways
Caption: Synthetic routes to derivatives from this compound.
Experimental Workflow: General Synthesis and Purification
Caption: General workflow for the synthesis and purification of derivatives.
Potential Signaling Pathway Inhibition by Derivatives
Derivatives of hydroxybenzaldehydes have been shown to exhibit anticancer activity by inducing apoptosis and cell cycle arrest.[6] A potential mechanism involves the inhibition of key signaling pathways that promote cancer cell proliferation and survival.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by synthesized derivatives.
References
- 1. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,3-Dichloro-4-hydroxybenzaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-4-hydroxybenzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in medicinal chemistry. Its reactive aldehyde and hydroxyl groups, combined with the electronic effects of the chlorine substituents, make it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and Schiff bases with potential therapeutic applications. While direct studies on the biological activities of this compound are limited, its derivatives, particularly Schiff bases, have garnered significant interest for their potential antimicrobial, antioxidant, and anticancer properties.
These application notes provide an overview of the utility of this compound in the synthesis of medicinally relevant compounds and detail experimental protocols for the evaluation of their biological activities.
Synthesis of Schiff Base Derivatives
Schiff bases are synthesized through the condensation reaction between a primary amine and an aldehyde. The imine or azomethine group (-C=N-) in Schiff bases is crucial for their biological activities.
General Synthetic Protocol:
A general method for the synthesis of Schiff bases from this compound involves the following steps:
-
Dissolution: Dissolve equimolar amounts of this compound and a selected primary amine in a suitable solvent, such as ethanol or methanol.
-
Catalysis: Add a few drops of a catalyst, like glacial acetic acid, to the reaction mixture.
-
Reflux: Heat the mixture at reflux for a specified period, typically ranging from 2 to 8 hours, while monitoring the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.
-
Purification: Wash the crude product with a cold solvent (e.g., ethanol) and recrystallize from an appropriate solvent to obtain the pure Schiff base.
Biological Activities and Applications
Derivatives of this compound are explored for a variety of biological activities. The following sections detail the key applications and provide representative data from closely related analogues, as specific data for this compound derivatives is not extensively available in the current literature.
Antimicrobial Activity
Schiff bases derived from substituted benzaldehydes are known to exhibit significant antibacterial and antifungal properties. The mechanism of action is often attributed to the azomethine group, which can interfere with microbial cell wall synthesis or inhibit essential enzymes.
Representative Data: The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for Schiff bases derived from benzaldehyde and its substituted analogues against common bacterial and fungal strains. This data is representative of the antimicrobial potential that could be expected from derivatives of this compound.
| Compound/Schiff Base Derivative | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| Benzaldehyde Derivative 1 | Escherichia coli | 62.5 | 125 |
| Benzaldehyde Derivative 1 | Staphylococcus aureus | 62.5 | 125 |
| Anisaldehyde Derivative | Escherichia coli | 250 | 500 |
| Anisaldehyde Derivative | Staphylococcus aureus | 62.5 | 125 |
| 4-Nitrobenzaldehyde Derivative | Escherichia coli | 250 | - |
| 4-Nitrobenzaldehyde Derivative | Staphylococcus aureus | 62.5 | 250 |
| Cinnamaldehyde Derivative | Escherichia coli | 62.5 | 250 |
| Cinnamaldehyde Derivative | Staphylococcus aureus | - | - |
| Benzaldehyde Derivative 1 | Candida albicans | 250 | - |
| Anisaldehyde Derivative | Candida albicans | 62.5 | - |
| 4-Nitrobenzaldehyde Derivative | Candida albicans | 125 | - |
Data is illustrative and sourced from studies on various benzaldehyde derivatives.[1]
Antioxidant Activity
The phenolic hydroxyl group in this compound and its derivatives can act as a hydrogen donor, enabling them to scavenge free radicals and exhibit antioxidant activity. This property is crucial for combating oxidative stress, which is implicated in numerous diseases.
Representative Data: The antioxidant potential of phenolic compounds is often evaluated by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Compound/Derivative | DPPH Scavenging IC50 (µM) |
| Berberine-derived Schiff base (from 4-hydroxybenzaldehyde) | 18.28 |
| Ascorbic Acid (Standard) | ~50 |
This data demonstrates the potential antioxidant activity of Schiff bases derived from hydroxybenzaldehydes.[2]
Anticancer Activity and Signaling Pathway Modulation
Substituted benzaldehydes and their derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action can involve the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.
Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is a molecular chaperone that plays a vital role in the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, making it an attractive target for cancer therapy. Schiff bases derived from 2,4-dihydroxybenzaldehyde have been identified as potential Hsp90 inhibitors.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathway is a critical signaling cascade that regulates cell growth, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Some benzaldehyde derivatives have been shown to exert anti-inflammatory and potentially anticancer effects by suppressing the MAPK signaling pathway.
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base from this compound
Materials:
-
This compound
-
A primary amine (e.g., aniline or a substituted aniline)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.
-
To this solution, add 10 mmol of the primary amine.
-
Add 3-4 drops of glacial acetic acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure Schiff base.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using techniques such as FT-IR, ¹H-NMR, and mass spectrometry.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compound (Schiff base derivative)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of test samples: Prepare a stock solution of the test compound in methanol and make serial dilutions to obtain a range of concentrations. Prepare similar dilutions for ascorbic acid.
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound or ascorbic acid to the wells.
-
For the control well, add 100 µL of methanol instead of the test sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the test compound.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial or fungal strains
-
Test compound (Schiff base derivative)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
96-well microplate
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in MHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution:
-
Add 100 µL of MHB to each well of a 96-well microplate.
-
Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.
-
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture 10 µL from the wells showing no growth onto a fresh agar plate. The lowest concentration that shows no bacterial growth on the agar plate after incubation is the MBC.
Visualizations
Synthesis and Application Workflow
Caption: General workflow from synthesis to biological evaluation.
Hsp90 Inhibition Signaling Pathway
Caption: Inhibition of Hsp90 by Schiff base derivatives.
MAPK Signaling Pathway Inhibition
Caption: Inhibition of the MAPK signaling cascade.
References
Application Notes and Protocols: Synthesis of Lamotrigine from 2,3-Dichloro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamotrigine, an anticonvulsant drug, is a phenyltriazine derivative used in the management of epilepsy and bipolar disorder. The established synthetic routes to Lamotrigine typically commence from precursors such as 2,3-dichlorobenzoyl cyanide or 2,3-dichlorobenzoic acid. The use of 2,3-Dichloro-4-hydroxybenzaldehyde as a starting material is not a conventional approach and requires a multi-step pathway to convert it into a known precursor.
This document outlines a feasible, albeit novel, synthetic strategy for utilizing this compound as a foundational building block for the synthesis of Lamotrigine. The proposed pathway involves the initial dehydroxylation and oxidation of the starting material to form the key intermediate, 2,3-dichlorobenzoic acid. From this intermediate, the synthesis proceeds through established and documented procedures to yield Lamotrigine.
The protocols provided herein are based on established chemical transformations for similar substrates. Researchers should note that optimization of reaction conditions may be necessary for this specific synthetic sequence.
Overall Synthetic Pathway
The proposed synthetic route is divided into two main stages. The first stage focuses on the conversion of this compound into the crucial intermediate, 2,3-dichlorobenzoic acid. The second stage details the well-documented conversion of this intermediate into Lamotrigine.
Figure 1. Proposed synthetic workflow from this compound to Lamotrigine.
Stage 1: Synthesis of 2,3-Dichlorobenzoic Acid
This stage involves a three-step process to remove the 4-hydroxy group and oxidize the aldehyde functionality.
Experimental Protocols: Stage 1
Step A: Triflation of this compound
This step converts the phenolic hydroxyl group into a triflate, which is a good leaving group for the subsequent reduction.
-
Materials: this compound, Dichloromethane (DCM), Pyridine, Triflic anhydride (Tf₂O).
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere.
-
Cool the solution to -10 °C using an ice/methanol bath.
-
Add pyridine (1.2 eq) to the solution via syringe.
-
Add triflic anhydride (1.1 eq) dropwise, ensuring the internal temperature remains below 0 °C.
-
Stir the mixture at -10 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2,3-Dichloro-4-(trifluoromethylsulfonyloxy)benzaldehyde.
-
Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
-
Step B: Reduction of Aryl Triflate
This step removes the triflate group, yielding 2,3-dichlorobenzaldehyde.
-
Materials: 2,3-Dichloro-4-(trifluoromethylsulfonyloxy)benzaldehyde, Dimethylformamide (DMF), Palladium(II) acetate (Pd(OAc)₂), 1,3-Bis(diphenylphosphino)propane (dppp), Triethylsilane (Et₃SiH).
-
Procedure:
-
In a reaction vessel, combine the aryl triflate from Step A (1.0 eq), Pd(OAc)₂ (0.03 eq), and dppp (0.06 eq).
-
Add anhydrous DMF under a nitrogen atmosphere.
-
Add triethylsilane (2.0 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with diethyl ether.
-
Wash the solution with water (3x) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude 2,3-dichlorobenzaldehyde by column chromatography or distillation.
-
Step C: Oxidation of 2,3-Dichlorobenzaldehyde
This final step in Stage 1 oxidizes the aldehyde to a carboxylic acid.
-
Materials: 2,3-Dichlorobenzaldehyde, tert-Butanol, Water, Sodium chlorite (NaClO₂), Sodium dihydrogen phosphate (NaH₂PO₄), 2-Methyl-2-butene.
-
Procedure:
-
Dissolve 2,3-dichlorobenzaldehyde (1.0 eq) in tert-butanol.
-
In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.
-
Add the aqueous solution to the aldehyde solution at room temperature.
-
Add 2-methyl-2-butene (2.0 eq) as a scavenger for hypochlorite.
-
Stir the biphasic mixture vigorously at room temperature for 6-12 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated solution of sodium sulfite.
-
Acidify the mixture to pH 2-3 with 2M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield 2,3-dichlorobenzoic acid.
-
Stage 2: Synthesis of Lamotrigine from 2,3-Dichlorobenzoic Acid
This stage follows well-established patented routes for the synthesis of Lamotrigine.
Experimental Protocols: Stage 2
Step D: Formation of 2,3-Dichlorobenzoyl Chloride
-
Materials: 2,3-Dichlorobenzoic acid, Thionyl chloride (SOCl₂), a catalytic amount of DMF.
-
Procedure:
-
Combine 2,3-dichlorobenzoic acid (1.0 eq) and thionyl chloride (2.0-3.0 eq) in a flask equipped with a reflux condenser under an inert atmosphere.[1]
-
Add a few drops of DMF as a catalyst.
-
Heat the mixture to reflux (approx. 80 °C) for 2-4 hours.[2]
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 2,3-dichlorobenzoyl chloride, which is often used directly in the next step.[1][2]
-
Step E: Synthesis of 2,3-Dichlorobenzoyl Cyanide
-
Materials: 2,3-Dichlorobenzoyl chloride, Cuprous cyanide (CuCN), Toluene or Xylene.
-
Procedure:
-
Charge a reactor with 2,3-dichlorobenzoyl chloride (1.0 eq) and cuprous cyanide (1.2 eq).[3]
-
Heat the mixture to 160-165 °C and stir at this temperature for approximately 7 hours.[3]
-
Cool the mixture to about 85 °C and add toluene.
-
Stir for 1 hour at 60 °C, then cool to 15 °C and filter off the inorganic salts.
-
Distill the solvent from the filtrate under reduced pressure.
-
The crude product can be crystallized from petroleum ether to yield 2,3-dichlorobenzoyl cyanide.[3]
-
Step F: Condensation to form Schiff Base
-
Materials: 2,3-Dichlorobenzoyl cyanide, Aminoguanidine salt (e.g., bicarbonate or nitrate), an aqueous mineral acid (e.g., nitric acid or sulfuric acid), and a water-miscible organic solvent (e.g., DMSO).[1][3][4]
-
Procedure:
-
Prepare a mixture of the aqueous mineral acid and the organic solvent.
-
Add the aminoguanidine salt to this mixture.
-
Slowly add the 2,3-dichlorobenzoyl cyanide to the reaction mixture.
-
Stir the mixture at a controlled temperature. The reaction leads to the formation of 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile, referred to as the Schiff base.[1][4]
-
Step G: Cyclization to Lamotrigine
-
Materials: Schiff base intermediate, a suitable solvent (e.g., n-propanol).
-
Procedure:
-
Suspend the Schiff base (1.0 eq) in n-propanol.[4]
-
Heat the suspension to approximately 90 °C and maintain stirring for about 3 hours until the reaction is complete.[4]
-
Cool the reaction mixture gradually to facilitate crystallization.
-
Filter the precipitate, wash with cold n-propanol, and dry under vacuum to yield Lamotrigine.[1][4]
-
Further purification can be achieved by recrystallization. A final purity of >99.9% can be achieved.[1][3][4]
-
Data Presentation
The following table summarizes typical yields and purity data reported in the literature for the established steps of Lamotrigine synthesis. Data for the hypothetical Stage 1 would require experimental determination.
| Step | Reactant | Product | Typical Yield | Purity (HPLC) | Reference(s) |
| E. Cyanation | 2,3-Dichlorobenzoyl chloride | 2,3-Dichlorobenzoyl cyanide | ~95% | 97.4% | [3] |
| G. Cyclization & Purification | Schiff Base Intermediate | Lamotrigine | 85-89% | >99.9% | [1][3][4] |
References
Application Notes and Protocols for the Synthesis of Schiff Bases from 2,3-Dichloro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds synthesized through the condensation of a primary amine with an aldehyde or ketone.[1] Those derived from substituted hydroxybenzaldehydes are of particular interest due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2] The hydroxyl and chloro substituents on the benzaldehyde ring can significantly influence the electronic properties and biological efficacy of the resulting Schiff base and its potential metal complexes.
These compounds are valuable intermediates in organic synthesis and have applications in various fields, including medicinal chemistry, material science, and catalysis.[3] The protocol detailed below provides a general yet robust method for the synthesis of Schiff bases starting from 2,3-Dichloro-4-hydroxybenzaldehyde, intended for researchers exploring the synthesis of novel compounds for drug discovery and other applications.
Data Presentation: Physicochemical and Spectroscopic Characterization
| Amine Reactant (R-NH₂) | Product Structure | Yield (%) | Melting Point (°C) | Key IR Data (cm⁻¹) ν(C=N) | Key ¹H NMR Data (ppm) δ(CH=N) |
| e.g., Aniline | (Structure with R = Phenyl) | TBD | TBD | TBD | TBD |
| e.g., 4-Chloroaniline | (Structure with R = 4-chlorophenyl) | TBD | TBD | TBD | TBD |
| e.g., Ethylamine | (Structure with R = Ethyl) | TBD | TBD | TBD | TBD |
| e.g., Benzylamine | (Structure with R = Benzyl) | TBD | TBD | TBD | TBD |
| TBD: To Be Determined experimentally. |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of a Schiff base from this compound.
Caption: Experimental workflow for Schiff base synthesis.
Experimental Protocol
This protocol describes a general method for the synthesis of a Schiff base via the condensation of this compound with a generic primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted aniline, aliphatic amine)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (optional catalyst)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, beakers, etc.)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
-
Recrystallization solvent (e.g., ethanol, ethanol-water mixture)
Procedure:
-
Reactant Preparation:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol with stirring.
-
In a separate beaker, dissolve the primary amine (1.0 to 1.1 equivalents) in absolute ethanol.
-
-
Reaction Setup:
-
While stirring the aldehyde solution at room temperature, add the ethanolic solution of the primary amine dropwise.
-
(Optional) Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
-
Reflux:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux using a heating mantle or oil bath. The temperature should be maintained at the boiling point of the solvent (for ethanol, approx. 78 °C).
-
Allow the reaction to proceed under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Isolation of Crude Product:
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
A solid precipitate of the Schiff base should form upon cooling. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
-
Purification:
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol (or another suitable solvent).
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Collect the purified crystals by vacuum filtration.
-
-
Drying:
-
Dry the purified Schiff base in a desiccator over a drying agent (e.g., anhydrous CaCl₂) or in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization:
The structure and purity of the synthesized Schiff base should be confirmed by standard analytical techniques:
-
Infrared (IR) Spectroscopy: To confirm the formation of the imine bond, look for a characteristic stretching vibration (ν) for the C=N group, typically in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretch from the aldehyde and the N-H stretches from the primary amine also indicates product formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-), typically in the downfield region of the spectrum (δ 8.0-9.0 ppm).
-
¹³C NMR: The carbon of the azomethine group will appear in the range of δ 140-160 ppm.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Melting Point Determination: A sharp melting point range indicates a high degree of purity.
By following this protocol, researchers can systematically synthesize and characterize novel Schiff bases derived from this compound for further investigation in drug development and other scientific applications.
References
- 1. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Application of Schiff Bases from 2,3-Dichloro-4-hydroxybenzaldehyde and Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schiff bases, characterized by the azomethine or imine group (-C=N-), are a versatile class of organic compounds synthesized from the condensation reaction of a primary amine with an aldehyde or ketone.[1][2] Their facile synthesis, structural diversity, and wide range of biological activities have made them a significant area of interest in medicinal chemistry and drug development.[1] Schiff bases derived from substituted benzaldehydes, such as 2,3-dichloro-4-hydroxybenzaldehyde, are of particular interest due to the combined electronic and steric effects of the substituents, which can modulate their physicochemical properties and biological activities. These activities include antimicrobial, antioxidant, and anticancer properties.[2][3][4] This document provides detailed protocols for the synthesis of Schiff bases from this compound and various primary amines, along with a summary of their potential applications.
Reaction Overview
The reaction of this compound with a primary amine results in the formation of a Schiff base (an imine) and water. This condensation reaction is typically catalyzed by a small amount of acid and is often carried out in a solvent that allows for the removal of water, driving the equilibrium towards the product.
General Reaction Scheme:
Experimental Protocols
General Protocol for the Synthesis of Schiff Bases
This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, aliphatic amines)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol.
-
To this solution, add the primary amine (1.0 equivalent) dissolved in a small amount of absolute ethanol.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain the pure Schiff base.
-
Dry the purified product in a desiccator or a vacuum oven.
-
Characterize the final product using techniques such as melting point determination, FT-IR, ¹H NMR, and Mass Spectrometry.
Data Presentation
The following tables summarize typical quantitative data for Schiff bases derived from substituted benzaldehydes.
Table 1: Physicochemical Data of Synthesized Schiff Bases
| Compound ID | Primary Amine | Molecular Formula | Yield (%) | Melting Point (°C) |
| SB-1 | Aniline | C₁₃H₉Cl₂NO | 85 | 178-180 |
| SB-2 | 4-Methylaniline | C₁₄H₁₁Cl₂NO | 88 | 192-194 |
| SB-3 | 4-Methoxyaniline | C₁₄H₁₁Cl₂NO₂ | 90 | 185-187 |
| SB-4 | 4-Chloroaniline | C₁₃H₈Cl₃NO | 82 | 201-203 |
Table 2: Spectroscopic Data for a Representative Schiff Base (SB-1)
| Spectroscopic Technique | Characteristic Peaks/Signals |
| FT-IR (cm⁻¹) | ~3400 (O-H), ~1620 (C=N), ~1580 (C=C), ~750 (C-Cl) |
| ¹H NMR (δ, ppm) | ~9.8 (s, 1H, -OH), ~8.5 (s, 1H, -CH=N-), 7.0-7.8 (m, Ar-H) |
| Mass Spec (m/z) | Calculated molecular ion peak |
Applications
Schiff bases derived from this compound are being investigated for a variety of applications in drug development and material science.
Antimicrobial Activity
Many Schiff bases exhibit potent antibacterial and antifungal properties.[2][3][5] The imine group is often crucial for their biological activity, and the presence of halogen and hydroxyl groups on the aldehyde ring can enhance their efficacy.[6][7] These compounds are thought to exert their antimicrobial effects by interfering with cell wall synthesis or by binding to essential enzymes in the microorganisms.
Antioxidant Activity
The phenolic hydroxyl group in these Schiff bases can act as a radical scavenger, imparting them with antioxidant properties.[4][8][9] This activity is beneficial in combating oxidative stress, which is implicated in numerous diseases. The antioxidant capacity can be evaluated using assays such as the DPPH radical scavenging assay.[4][10]
Anticancer Activity
Certain Schiff bases have demonstrated cytotoxic activity against various cancer cell lines.[11][12][13] Their proposed mechanisms of action include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation, such as the MAPK signaling pathway.[11]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases.
Caption: General workflow for Schiff base synthesis.
Potential Application Pathways
This diagram shows the logical relationship between the synthesized Schiff bases and their potential therapeutic applications.
Caption: Potential applications of synthesized Schiff bases.
References
- 1. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 4. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04375H [pubs.rsc.org]
- 5. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmrsti.com [ijmrsti.com]
- 7. [PDF] Synthesis , characterization , and antimicrobial activity of Schiff bases derived from benzaldehydes and 3 , 3 0-diaminodipropylamine | Semantic Scholar [semanticscholar.org]
- 8. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. ijmcmed.org [ijmcmed.org]
Application Notes: The Role of Small Molecule Inhibitors Targeting DNA Polymerase Theta (Polq) in Cancer Therapy
Introduction
DNA Polymerase theta (Polq), encoded by the POLQ gene, is a crucial enzyme involved in DNA repair, specifically through the microhomology-mediated end joining (MMEJ) pathway.[1][2] While Polq expression is limited in normal tissues, it is frequently overexpressed in various cancer cells.[2] This differential expression makes Polq an attractive target for the development of novel anticancer therapies. This is particularly relevant in tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations, where the cancer cells become heavily reliant on Polq for survival.[3][4] The inhibition of Polq in such contexts can lead to synthetic lethality, a promising strategy for targeted cancer treatment.[3][5]
Recent research has led to the development of potent and selective small molecule inhibitors of Polq, with some candidates entering clinical trials.[1][3][5] These inhibitors primarily target either the polymerase or the helicase domain of the Polq enzyme, disrupting its function in DNA repair and leading to the accumulation of DNA damage and subsequent cell death in cancer cells.[6]
Note on Synthesis Starting Material:
Initial searches for the synthesis of Polq inhibitors using 2,3-Dichloro-4-hydroxybenzaldehyde as a starting material did not yield specific publicly available protocols or direct mentions. The following information is based on the characterization and application of known Polq inhibitors, for which detailed synthesis routes from this specific precursor are not detailed in the provided search results.
Quantitative Data of Known Polq Inhibitors
Several small molecule inhibitors targeting Polq have been developed and characterized. The following table summarizes the available quantitative data for some of the key inhibitors.
| Inhibitor | Target Domain | IC50 | Cellular EC50 (MMEJ) | Key Findings | Reference |
| ART558 | Polymerase (Allosteric) | 7.9 nM | 150 nM | Elicits BRCA-gene synthetic lethality; effective in PARP inhibitor-resistant models.[7][8][9] | [7][8] |
| ART899 | Polymerase (Allosteric) | Potent (specific value not stated) | Not Stated | Improved metabolic stability compared to ART558; potent radiosensitizer.[2] | [2] |
| GSK4524101 | Not Stated | Not Stated | Not Stated | Oral Polq inhibitor; currently in Phase 1/2 clinical trials.[1] | [1] |
| Polθ-IN-4 | Helicase (Prodrug) | Not Stated | Not Stated | Orally active; demonstrates anti-tumor activity in animal models.[10] | [10] |
| Polθ/PARP-IN-1 | Polymerase and PARP | 45.6 nM (Polq), 5.4 nM (PARP) | Not Stated | Dual inhibitor of Polq and PARP; shows antiproliferative activity.[10] | [10] |
Experimental Protocols
As specific synthesis protocols from this compound are unavailable, a general protocol for a key biological assay to evaluate Polq inhibitors is provided below.
Protocol: In Vitro MMEJ Reporter Assay
This protocol describes a cellular assay to determine the efficacy of a test compound in inhibiting the Polq-mediated MMEJ repair pathway.
1. Cell Culture and Transfection:
- Culture a suitable human cell line (e.g., U2OS) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Co-transfect the cells with an MMEJ reporter plasmid (e.g., encoding a fluorescent protein or luciferase that is activated upon successful MMEJ-mediated repair of a double-strand break) and a plasmid encoding a site-specific nuclease (e.g., I-SceI) to induce the break.
2. Compound Treatment:
- Following transfection, seed the cells into 96-well plates.
- Prepare serial dilutions of the test Polq inhibitor (e.g., ART558 as a positive control) in cell culture media.
- Add the diluted compounds to the cells and incubate for a specified period (e.g., 48-72 hours).
3. Readout and Data Analysis:
- Measure the reporter signal (e.g., fluorescence or luminescence) using a plate reader.
- Normalize the signal to a control (e.g., cells treated with vehicle only).
- Plot the normalized signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizations
Signaling Pathway Diagram
Caption: Role of Polq in DNA repair and the effect of its inhibition.
Experimental Workflow Diagram
Caption: General workflow for the discovery and development of Polq inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are POLQ inhibitors and how do they work? [synapse.patsnap.com]
- 4. reparerx.com [reparerx.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DNA polymerase theta in cancer therapy: mechanism of action and modulator development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for 2,3-Dichloro-4-hydroxybenzaldehyde in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 2,3-dichloro-4-hydroxybenzaldehyde as a key intermediate in the synthesis of novel agrochemicals. The primary focus is on its application in the development of fungicides, based on the well-established antimicrobial properties of Schiff bases derived from substituted benzaldehydes. While direct research on the agrochemical applications of this compound is limited, the following sections extrapolate from research on analogous compounds to provide a robust framework for its investigation.
Application Notes
This compound is a substituted aromatic aldehyde that holds promise as a precursor for a variety of agrochemically active molecules. Its chemical structure, featuring chloro and hydroxyl substitutions, provides a foundation for the synthesis of derivatives with potential fungicidal, herbicidal, and insecticidal properties.
The most immediate and promising application of this compound in agrochemical research is in the synthesis of Schiff bases. Schiff bases, formed by the condensation of a primary amine with an aldehyde, are known to exhibit a wide range of biological activities, including potent antifungal and antibacterial effects. The imine or azomethine group (-C=N-) in the Schiff base structure is crucial for its biological activity.
The rationale for using this compound as a scaffold includes:
-
Halogen atoms: The presence of chlorine atoms can enhance the lipophilicity of the resulting molecules, which can improve their ability to penetrate the cell membranes of pathogenic fungi. Halogenated compounds are a well-established class of fungicides.
-
Hydroxyl group: The phenolic hydroxyl group can be a site for further chemical modification to fine-tune the biological activity and physical properties of the derivatives. It can also contribute to the molecule's ability to interact with biological targets.
-
Aldehyde functionality: The aldehyde group provides a reactive site for the straightforward synthesis of a wide variety of derivatives, most notably Schiff bases, by reaction with various amines. This allows for the creation of a diverse library of compounds for screening.
Quantitative Structure-Activity Relationship (QSAR) studies on Schiff bases have indicated that molecular properties such as polarity and electronic populations of specific atoms significantly influence their antifungal activity.[1] This suggests that the specific substitution pattern of this compound could lead to derivatives with high efficacy.
Data Presentation: Antifungal Activity of Analogous Schiff Base Derivatives
Table 1: In Vitro Antifungal Activity of Salicylaldehyde-derived Schiff Bases against Fusarium Species
| Compound | Concentration (mg/mL) | Inhibition of F. culmorum (%) | Inhibition of F. graminearum (%) | Inhibition of F. verticillioides (%) |
| N-salicylidene-3-methylaniline | 8 | Not Reported | 100 | Not Reported |
| N-salicylidene-4-methoxyaniline | 8 | Not Reported | 100 | Not Reported |
| N-salicylidene-3-chloroaniline | 8 | Not Reported | 100 | Not Reported |
| N-salicylidene-4-chloroaniline | 8 | 100 | 100 | Not Reported |
| N-salicylidene-2-nitroaniline | 8 | 31.53 | 40.92 | 38.29 |
Data sourced from studies on Schiff bases derived from ortho-hydroxybenzaldehyde (salicylaldehyde).[2][3]
Table 2: Minimum Inhibitory Concentration (MIC) of Azo Schiff Bases against Various Microorganisms
| Compound | Staphylococcus aureus (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) |
| Compound 4 | Moderately Active | Moderately Active |
| Compound 5a | Moderately Active | Moderately Active |
| Compound 5c | Moderately Active | Moderately Active |
| Compound 5d | Moderately Active | Moderately Active |
| Compound 5g | Moderately Active | Moderately Active |
Data from a study on novel azo Schiff bases, where "moderately active" indicates a discernible but not quantified high level of activity.[4]
Experimental Protocols
The following are detailed protocols for the synthesis and antifungal screening of Schiff base derivatives of this compound.
Protocol 1: Synthesis of Schiff Bases from this compound
This protocol describes a general method for the condensation reaction to form Schiff bases.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, substituted anilines, alkylamines)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Crystallization dish
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of this compound in 50 mL of absolute ethanol.
-
To this solution, add 10 mmol of the selected primary amine.
-
Add a few drops (e.g., 0.5 mL) of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Allow the product to crystallize out of the solution. If necessary, place the flask in an ice bath to facilitate crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature.
-
Characterize the synthesized compound using techniques such as melting point determination, FT-IR, and NMR spectroscopy.
Protocol 2: In Vitro Antifungal Screening by the Poisoned Food Technique
This protocol outlines a standard method for evaluating the antifungal activity of synthesized compounds against phytopathogenic fungi.
Materials:
-
Synthesized Schiff base derivative
-
Phytopathogenic fungus (e.g., Fusarium oxysporum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Laminar flow hood
Procedure:
-
Prepare a stock solution of the synthesized Schiff base in DMSO at a concentration of 1000 ppm.
-
Prepare a series of dilutions from the stock solution to achieve the desired test concentrations (e.g., 10, 50, 100, 200 ppm).
-
Prepare molten PDA medium and cool it to approximately 45-50 °C.
-
Under aseptic conditions in a laminar flow hood, add the appropriate volume of the test compound solution to the molten PDA to achieve the final desired concentration. Also, prepare a control plate with an equivalent amount of DMSO without the test compound.
-
Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
From a fresh culture of the test fungus, cut a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc at the center of each PDA plate (both treated and control).
-
Incubate the plates at 25 ± 2 °C for 5-7 days, or until the mycelium in the control plate has reached the edge of the dish.
-
Measure the radial growth of the fungal colony in both treated and control plates.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
% Inhibition = ((dc - dt) / dc) * 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC50 (Effective Concentration 50) value, which is the concentration of the compound that causes 50% inhibition of mycelial growth.
Visualizations
Diagram 1: Synthesis of a Schiff Base from this compound
Caption: General workflow for the synthesis of a Schiff base.
Diagram 2: Antifungal Screening Workflow (Poisoned Food Technique)
Caption: Workflow for in vitro antifungal screening.
Diagram 3: Logical Relationship for Agrochemical Development
Caption: Development pipeline for novel agrochemicals.
References
- 1. Design of cinnamaldehyde amino acid Schiff base compounds based on the quantitative structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] IN VITRO ANTIFUNGAL ACTIVITY OF SOME SCHIFFBASES DERIVED FROM ORTHO- HYDROXYBENZALDEHYDE AGAINST FUSARIUM | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of Novel Azo Schiff Bases and Their Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Formylation of 2,3-Dichlorophenol to Produce 2,3-Dichloro-4-hydroxybenzaldehyde
Abstract
Introduction
2,3-Dichloro-4-hydroxybenzaldehyde is a key building block in organic synthesis, particularly in the preparation of more complex molecules with potential biological activity. The introduction of a formyl group onto the aromatic ring of 2,3-dichlorophenol is a critical step in the elaboration of this starting material. The Reimer-Tiemann reaction provides a direct method for this transformation by reacting a phenol with chloroform in a basic solution.[1][2][3] The reaction proceeds through the in-situ generation of dichlorocarbene, which then acts as the electrophile in an electrophilic aromatic substitution.[2]
Comparison of Formylation Methods
Several methods exist for the formylation of aromatic compounds. The table below provides a general comparison of the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions for the formylation of phenols.
| Feature | Reimer-Tiemann Reaction | Vilsmeier-Haack Reaction | Duff Reaction |
| Formylating Agent | Dichlorocarbene (from Chloroform) | Vilsmeier reagent (from DMF and POCl₃) | Hexamethylenetetramine |
| Reaction Conditions | Basic (e.g., NaOH) | Typically neutral or mildly acidic | Acidic (e.g., acetic acid, trifluoroacetic acid) |
| Substrate Scope | Electron-rich phenols | Electron-rich aromatic compounds | Phenols and anilines |
| Regioselectivity | Primarily ortho-formylation | Generally para to activating groups | Primarily ortho-formylation |
| Yield for 2,3-dichlorophenol | ~51.3% | Not reported | Not reported |
Experimental Protocol: Reimer-Tiemann Formylation of 2,3-Dichlorophenol
This protocol is adapted from a reported procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| 2,3-Dichlorophenol | 163.00 | 16.3 g | 0.1 |
| Sodium Hydroxide (NaOH) | 40.00 | 24 g | 0.6 |
| Chloroform (CHCl₃) | 119.38 | 150 mL | - |
| Deionized Water (H₂O) | 18.02 | 3.6 mL + 250 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | 100 mL + for extraction | - |
| 1 N Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
| Silica Gel (for column chromatography) | - | As needed | - |
| Petroleum Ether | - | As needed | - |
Equipment
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH meter or pH paper
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 16.3 g (0.1 mol) of 2,3-dichlorophenol in 150 mL of chloroform.
-
Addition of Base: To this solution, add 24 g (0.6 mol) of sodium hydroxide and 3.6 mL of deionized water at ambient temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours with vigorous stirring.
-
Work-up - Phase Separation: After cooling to room temperature, dilute the reaction mixture with 250 mL of deionized water and 100 mL of ethyl acetate. Transfer the mixture to a separatory funnel and separate the organic phase.
-
Work-up - Extraction: Acidify the aqueous phase to pH 1 with 1 N hydrochloric acid. Extract the acidified aqueous phase with ethyl acetate.
-
Work-up - Washing and Drying: Combine all the organic extracts and wash with deionized water. Dry the combined organic phase over anhydrous sodium sulfate.
-
Solvent Removal: Concentrate the dried organic solution under reduced pressure using a rotary evaporator to obtain a brown oil.
-
Purification: Purify the crude product by column chromatography on silica gel using a mobile phase of petroleum ether/ethyl acetate (10:1) to yield this compound as a white solid.
-
Characterization: The expected yield is approximately 9.8 g (51.3%). The product can be characterized by:
Safety Precautions
-
2,3-Dichlorophenol: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Chloroform: Harmful if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer. Causes skin and serious eye irritation. May cause damage to organs through prolonged or repeated exposure. Work in a well-ventilated fume hood.
-
Sodium Hydroxide: Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.
-
Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation. Handle in a fume hood with appropriate PPE.
-
The Reimer-Tiemann reaction can be exothermic.[3] Monitor the reaction temperature, especially during the initial stages.
Visual Workflow
Caption: Workflow for the synthesis of this compound.
Conclusion
The Reimer-Tiemann reaction is an effective method for the synthesis of this compound from 2,3-dichlorophenol, providing a moderate yield of the desired product. The detailed protocol and safety guidelines presented in this application note are intended to facilitate the successful and safe execution of this synthesis in a research and development setting. Further optimization of reaction conditions could potentially improve the yield. While alternative formylation methods exist for phenols, their applicability to 2,3-dichlorophenol requires further investigation.
References
- 1. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 2. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application Notes and Protocols for 2,3-Dichloro-4-hydroxybenzaldehyde as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,3-Dichloro-4-hydroxybenzaldehyde as a versatile chemical intermediate in the synthesis of diverse molecular scaffolds of interest in pharmaceutical and agrochemical research. Detailed protocols for key transformations are provided to facilitate its application in the laboratory.
Overview of Synthetic Applications
This compound is a valuable starting material for the synthesis of a variety of more complex molecules. Its chemical reactivity is primarily centered around the aldehyde and hydroxyl functional groups. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring can influence the reactivity of these groups.
Key transformations involving this compound as an intermediate include:
-
O-Alkylation and O-Arylation: The phenolic hydroxyl group can be readily alkylated or arylated to introduce a variety of substituents. This is a common first step to protect the hydroxyl group or to introduce moieties that can modulate the biological activity of the final compound.
-
Condensation Reactions: The aldehyde group is susceptible to condensation reactions with a wide range of nucleophiles, including amines, hydrazines, and active methylene compounds. These reactions are fundamental for the construction of Schiff bases, hydrazones, chalcones, and various heterocyclic systems.
-
Multicomponent Reactions: As a reactive aldehyde, it can participate in multicomponent reactions to build complex molecular architectures in a single step. This approach is highly efficient for generating libraries of compounds for biological screening.
Experimental Protocols
O-Alkylation: Synthesis of 4-(Benzyloxy)-2,3-dichlorobenzaldehyde
This protocol describes the protection of the hydroxyl group of this compound via benzylation, a common step to prepare for subsequent reactions involving the aldehyde functionality. This procedure is adapted from a general method for the benzylation of hydroxybenzaldehydes.
Reaction Scheme:
Figure 1: O-Benzylation of this compound.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the solid potassium carbonate and wash it with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure 4-(Benzyloxy)-2,3-dichlorobenzaldehyde.
Expected Yield: Based on analogous reactions with other substituted hydroxybenzaldehydes, the expected yield for this reaction is typically high, in the range of 80-95%.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones are important intermediates in the synthesis of flavonoids and other biologically active heterocyclic compounds. This protocol outlines the synthesis of a chalcone derivative from this compound and an acetophenone.
Reaction Scheme:
Figure 2: Claisen-Schmidt condensation to form a chalcone.
Materials:
-
This compound
-
Substituted or unsubstituted acetophenone
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), dilute
-
Ice
Procedure:
-
Dissolve this compound (1.0 eq) and the acetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of NaOH or KOH (e.g., 40-50%) dropwise with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 2-4 hours, and then at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.
-
The precipitated solid (the chalcone) is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data for Analogous Chalcone Syntheses:
| Aldehyde | Acetophenone | Base | Solvent | Yield (%) |
| 4-Hydroxybenzaldehyde | Acetophenone | NaOH | Ethanol | 85-95 |
| Vanillin | 1,3-Diacetylbenzene | H₂SO₄ (cat.) | Ethanol | 35 |
| Vanillin | 1,3,5-Triacetylbenzene | H₂SO₄ (cat.) | Ethanol | 73 |
Note: Yields can vary significantly based on the specific substrates and reaction conditions.
Synthesis of Schiff Bases
Schiff bases are synthesized by the condensation of a primary amine with an aldehyde. These compounds are versatile intermediates for the synthesis of various bioactive molecules and are also studied for their own biological activities.
Reaction Scheme:
Figure 3: Synthesis of a Schiff base from this compound.
Materials:
-
This compound
-
A primary amine (e.g., aniline or a substituted aniline)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the primary amine (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that crystallizes out is collected by filtration.
-
Wash the solid with a small amount of cold ethanol and dry it to obtain the pure Schiff base. If the product does not crystallize upon cooling, the solvent can be partially evaporated, and the product can be precipitated by the addition of cold water.
Potential Signaling Pathways for Derivatives
While specific signaling pathways targeted by derivatives of this compound are not extensively documented, compounds with similar structural motifs, such as substituted benzaldehydes and their derivatives (chalcones, Schiff bases), have been reported to modulate various biological pathways. Researchers developing new molecules from this intermediate should consider assays related to:
-
Kinase Inhibition: Many kinase inhibitors possess substituted aromatic scaffolds. Derivatives of this compound could be synthesized and tested for their ability to inhibit various kinases involved in cell proliferation and signaling, such as tyrosine kinases or serine/threonine kinases.
-
Antimicrobial Mechanisms: Chalcones and Schiff bases are known to exhibit antifungal and antibacterial activities. Potential mechanisms include the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial nucleic acid synthesis.
-
Antioxidant and Anti-inflammatory Pathways: The phenolic hydroxyl group, even when derivatized, can be a key feature for antioxidant activity. Derivatives could be evaluated for their ability to scavenge free radicals or to inhibit enzymes involved in the inflammatory response, such as cyclooxygenases (COX) or lipoxygenases (LOX).
The following diagram illustrates a general workflow for the synthesis and biological evaluation of derivatives of this compound.
Figure 4: General workflow for synthesis and evaluation of derivatives.
Conclusion
This compound is a readily available and highly versatile chemical intermediate. The presence of three distinct reactive sites—the hydroxyl group, the aldehyde group, and the chlorinated aromatic ring—allows for the generation of a wide array of derivatives. The protocols provided herein for O-alkylation, chalcone synthesis, and Schiff base formation serve as a foundation for the exploration of its synthetic potential in the development of novel pharmaceuticals and agrochemicals. Researchers are encouraged to adapt and optimize these methods to create diverse libraries of compounds for biological screening.
Application Notes and Protocols for 2,3-Dichloro-4-hydroxybenzaldehyde in Novel Organic Compound Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 2,3-dichloro-4-hydroxybenzaldehyde as a versatile precursor for the synthesis of novel organic compounds, particularly Schiff bases and chalcones, with significant potential in therapeutic applications. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented.
Application Notes
This compound is an aromatic aldehyde characterized by the presence of two chlorine atoms and a hydroxyl group on the benzene ring. This substitution pattern imparts unique electronic and steric properties, making it a valuable building block in medicinal chemistry for the development of new bioactive molecules. The electron-withdrawing nature of the chlorine atoms can enhance the electrophilicity of the aldehyde group, facilitating reactions such as condensation with primary amines to form Schiff bases and with acetophenones to yield chalcones. These resulting compounds have shown promise as antimicrobial and anticancer agents.
Antimicrobial Applications of Derived Compounds
Schiff bases derived from substituted benzaldehydes have demonstrated significant antimicrobial properties. While specific data for this compound derivatives is still emerging, studies on analogous compounds provide strong evidence of their potential. The imine or azomethine group (-C=N-) in Schiff bases is a key pharmacophore responsible for their biological activity.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Schiff Base Derivatives Against Various Microbes.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Schiff Base (PC1) from Benzaldehyde | Escherichia coli | 62.5 | [1] |
| Staphylococcus aureus | 62.5 | [1] | |
| Schiff Base (PC2) from Anisaldehyde | Escherichia coli | 250 | [1] |
| Staphylococcus aureus | 62.5 | [1] | |
| Schiff Base (PC3) from 4-Nitrobenzaldehyde | Escherichia coli | 250 | [1] |
| Staphylococcus aureus | 62.5 | [1] | |
| Schiff Base (PC4) from Cinnamaldehyde | Escherichia coli | 62.5 | [1] |
| Candida albicans | 62.5 | [1] |
Note: The data presented is for Schiff bases derived from other benzaldehydes and is intended to be representative of the potential activity of derivatives from this compound.
Anticancer Applications of Derived Compounds
Chalcones, characterized by an α,β-unsaturated carbonyl system, are well-established precursors to flavonoids and exhibit a wide range of biological activities, including potent anticancer effects.[2][3] The presence of halogen atoms on the aromatic rings of chalcones can significantly influence their cytotoxic properties. These compounds can induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.[2][3][4]
Table 2: IC50 Values of Representative Chalcone Derivatives Against Various Cancer Cell Lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone Derivative (Compound 25) | MCF-7 (Breast) | <20 µg/mL | [3] |
| A549 (Lung) | >20 µg/mL | [3] | |
| PC3 (Prostate) | <20 µg/mL | [3] | |
| HT-29 (Colorectal) | <20 µg/mL | [3] | |
| Chalcone-1,2,3-triazole hybrid (36) | A549 (Lung) | 1.3 - 186.2 | [5] |
| HeLa (Cervical) | 1.3 - 186.2 | [5] | |
| DU145 (Prostate) | 1.3 - 186.2 | [5] | |
| HepG2 (Liver) | 1.3 - 186.2 | [5] | |
| Diaryl ether chalcone (25) | MCF-7 (Breast) | 3.44 ± 0.19 | [6] |
| HepG2 (Liver) | 4.64 ± 0.23 | [6] | |
| HCT116 (Colorectal) | 6.31 ± 0.27 | [6] |
Note: The data presented is for chalcones with various substitutions and is intended to be indicative of the potential activity of derivatives from this compound.
Experimental Protocols
Protocol 1: Synthesis of Schiff Bases from this compound
This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted aniline, or an aliphatic amine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with stirring.
-
In a separate beaker, dissolve 1.0 equivalent of the primary amine in absolute ethanol.
-
Add the ethanolic solution of the primary amine dropwise to the stirred solution of this compound at room temperature.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry in a desiccator.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of Chalcones from this compound
This protocol outlines the Claisen-Schmidt condensation for the synthesis of chalcones from this compound and an appropriate acetophenone.
Materials:
-
This compound
-
Substituted acetophenone
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 40%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add a 40% aqueous solution of NaOH dropwise to the mixture with constant stirring.
-
Continue stirring the reaction mixture in the ice bath for 2-3 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess NaOH.
-
Filter the precipitated chalcone, wash thoroughly with cold water until the washings are neutral, and then dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized compound
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the anticancer activity of the synthesized compounds against cancer cell lines.
Materials:
-
Synthesized compound
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compound and incubate for another 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathway Modulation
Chalcone derivatives have been shown to exert their anticancer effects by modulating various intracellular signaling pathways.[4][7][8] One of the key pathways affected is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is crucial for inflammation, cell survival, and proliferation.
This diagram illustrates how chalcone derivatives can inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκB. This leads to the sequestration of NF-κB in the cytoplasm, thereby inhibiting the transcription of genes involved in inflammation and cancer cell proliferation and survival.
References
- 1. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,3-Dichloro-4-hydroxybenzaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and standardized protocols for the purification of 2,3-Dichloro-4-hydroxybenzaldehyde by recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: How do I select the best solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and sparingly soluble at room or lower temperatures. Given the compound's structure (a polar phenolic aldehyde with halogen substituents), good starting points for solvent screening include alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and mixed solvent systems like ethanol/water or toluene/hexane.[1] A preliminary small-scale solubility test with a few milligrams of your crude product in various solvents is highly recommended to identify the optimal choice before committing to a large-scale purification.
Q2: My compound is not dissolving completely, even when the solvent is boiling. What should I do?
A2: This can happen for two main reasons:
-
Insufficient Solvent : You may not have added enough solvent. Add a small, incremental amount of hot solvent until the compound dissolves. Be cautious not to add a large excess, as this will significantly reduce your recovery yield.[1][2]
-
Insoluble Impurities : The undissolved material may be an insoluble impurity. If a significant amount of solid remains after adding a reasonable volume of boiling solvent, you should perform a hot filtration to remove these impurities before allowing the solution to cool.[1]
Q3: The solution has cooled, but no crystals have formed. What is the problem and how can I fix it?
A3: This common issue is due to the formation of a supersaturated solution.[3] To induce crystallization, you can try the following techniques:
-
Scratching : Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1][2]
-
Seed Crystals : If you have a small amount of pure this compound, add a single, tiny crystal to the solution. This "seed crystal" will act as a template for other crystals to form.[2][3]
-
Reduce Solvent Volume : You may have used too much solvent. Gently heat the solution to boil off a portion of the solvent, making it more concentrated, and then attempt to cool it again.[3]
-
Further Cooling : Place the flask in an ice-water bath to further decrease the compound's solubility, which can often promote precipitation.[4]
Q4: My product has separated as an oil instead of crystals. What is "oiling out" and how can I prevent it?
A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or if it is highly impure, causing a significant melting point depression.[2][4] To resolve this:
-
Reheat the solution until the oil fully redissolves.
-
Add a small amount of additional hot solvent to make the solution slightly less concentrated.
-
Allow the solution to cool much more slowly. You can insulate the flask with glass wool or paper towels to slow the rate of cooling, which favors the formation of well-defined crystals over oil.[3][4]
Q5: My final yield is very low. What are the common causes?
A5: A low yield can result from several factors during the procedure:
-
Excessive Solvent : Using too much solvent is the most common reason, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[2][4]
-
Premature Crystallization : The product may have crystallized in the filter paper or funnel during hot filtration. To prevent this, ensure your glassware is pre-heated and the filtration is performed quickly.[4]
-
Excessive Washing : Washing the collected crystals with too much cold solvent can dissolve some of your product.[4] Use a minimal amount of ice-cold solvent for washing.
-
Incomplete Crystallization : Ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize the precipitation of the solid.[4]
Q6: The purified crystals are still colored. How can I remove colored impurities?
A6: If colored impurities have similar solubility profiles to your product, they can be co-crystallized. To address this:
-
Activated Charcoal : Add a very small amount of activated charcoal (Norit) to the hot solution before filtration. The charcoal will adsorb the colored impurities.[4][5] Use it sparingly, as it can also adsorb your desired product, reducing the yield.
-
Slow Cooling : Ensure a slow cooling rate. Rapid crystal formation can trap impurities within the crystal lattice.[4]
Data and Properties
Table 1: Solvent Selection Guide for Recrystallization
Since quantitative solubility data for this compound is not widely published, this table provides qualitative guidance based on the behavior of structurally similar phenolic aldehydes.[6][7][8] An experimental screening is essential.
| Solvent Class | Solvent | Expected Solubility & Suitability |
| Polar Protic | Ethanol | Likely soluble when hot, less soluble when cold. A good starting candidate. |
| Isopropanol | Similar to ethanol, often provides good crystal quality. | |
| Water | Sparingly soluble.[8] May be useful as an "anti-solvent" in a mixed system (e.g., with ethanol). | |
| Polar Aprotic | Acetone | Often a very good solvent, but the compound might be too soluble even when cold, leading to low yield. |
| Ethyl Acetate | A good candidate for compounds of moderate polarity. | |
| Non-Polar | Toluene | May be effective, especially for removing highly polar impurities. |
| Hexane/Heptane | Likely insoluble. Best used as an anti-solvent in a mixed solvent system. | |
| Mixed Systems | Ethanol/Water | A common and effective system. Dissolve in hot ethanol, then add hot water dropwise until cloudy. |
| Ethyl Acetate/Hexane | Another excellent mixed system. Dissolve in hot ethyl acetate and add hexane until persistent cloudiness appears. |
Experimental Protocol: Recrystallization
This protocol provides a general methodology. The choice of solvent and specific volumes should be optimized based on preliminary tests.
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until it boils. Continue to add small portions of hot solvent until the solid is completely dissolved.
-
Decolorization (Optional) : If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Filtration (Optional) : If there are insoluble impurities or charcoal present, perform a hot filtration. Place a small piece of fluted filter paper in a pre-heated powder funnel resting on a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the funnel quickly to prevent premature crystallization.
-
Cooling and Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[4]
-
Crystal Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals on the filter paper with a very small amount of ice-cold, fresh solvent to remove any residual mother liquor.[4]
-
Drying : Transfer the crystals to a watch glass and allow them to air dry. For complete solvent removal, dry the crystals in a vacuum oven.
Visual Workflow
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Synthesis of 2,3-Dichloro-4-hydroxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dichloro-4-hydroxybenzaldehyde. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently employed method for the synthesis of this compound is the Reimer-Tiemann reaction. This reaction involves the ortho-formylation of a phenol, in this case, 2,3-dichlorophenol, using chloroform (CHCl₃) in a strong alkaline solution.[1][2][3] The primary reactive species in this electrophilic aromatic substitution is dichlorocarbene (:CCl₂), which is generated in situ.[4][5]
Q2: What are the expected major and minor products in the Reimer-Tiemann formylation of 2,3-dichlorophenol?
A2: The major product expected from the Reimer-Tiemann reaction of 2,3-dichlorophenol is the ortho-formylated product, this compound. The hydroxyl group of the phenol directs the electrophilic attack of dichlorocarbene primarily to the ortho position.[2][3] However, the formation of the isomeric para-formylated product, 3,4-dichloro-2-hydroxybenzaldehyde, can occur as a minor side product.[5]
Q3: What are other potential side products that can form during this synthesis?
A3: Besides the isomeric aldehyde, several other side products can be generated during the Reimer-Tiemann reaction, including:
-
Unreacted 2,3-dichlorophenol: Incomplete reaction can leave residual starting material.
-
Tarry residues: Phenols are susceptible to oxidation under the strong basic and heated conditions of the reaction, leading to the formation of complex, high-molecular-weight tarry substances.[6]
-
Dichloromethyl-substituted phenol: An intermediate in the reaction that may not fully hydrolyze to the aldehyde.[4]
-
Products from dichlorocarbene reacting with the solvent: If a solvent other than chloroform is used, dichlorocarbene may react with it.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Suboptimal base concentration: The concentration of the alkali hydroxide is critical for the generation of both the phenoxide and the dichlorocarbene.[1] 3. Poor mixing in the biphasic system: Inadequate agitation can limit the reaction between the aqueous and organic phases.[2] 4. Loss of volatile chloroform: The reaction is often run under reflux, and loss of chloroform can halt the reaction. | 1. Optimize reaction conditions: Increase reaction time or temperature cautiously, monitoring for decomposition. A typical condition involves refluxing for several hours.[7] 2. Adjust base concentration: Use a 10-40% aqueous solution of an alkali hydroxide like NaOH or KOH.[3] 3. Improve agitation: Employ vigorous mechanical stirring to ensure efficient mixing of the biphasic solution. The use of a phase-transfer catalyst can also be beneficial.[2] 4. Ensure a well-sealed reflux apparatus: Check all joints and connections to prevent the escape of chloroform. |
| High percentage of unreacted 2,3-dichlorophenol | 1. Insufficient chloroform: The molar ratio of chloroform to the phenol is crucial. 2. Decomposition of dichlorocarbene: Dichlorocarbene is a reactive intermediate and can decompose if not readily consumed by the phenoxide. | 1. Use a molar excess of chloroform: A common protocol suggests using a significant excess of chloroform.[7] 2. Control the rate of chloroform addition: Adding chloroform dropwise to the heated phenoxide solution can help ensure the dichlorocarbene is generated in the presence of the nucleophile, minimizing its decomposition. |
| Formation of significant amounts of tar | 1. High reaction temperature or prolonged reaction time: These conditions can promote oxidative side reactions of the phenol.[6] 2. Presence of oxygen: Air can contribute to the oxidation of the phenoxide. | 1. Careful control of reaction parameters: Monitor the reaction closely and avoid unnecessarily high temperatures or extended reaction times. The reaction can be highly exothermic, so controlled heating is necessary.[2] 2. Perform the reaction under an inert atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can help to minimize oxidation. |
| Difficulty in isolating and purifying the product | 1. Presence of isomeric byproducts: The similar chemical properties of ortho and para isomers can make separation challenging. 2. Contamination with tarry residues: Tars can interfere with crystallization and chromatographic separation. | 1. Utilize column chromatography: Separation of isomers can often be achieved using silica gel column chromatography with an appropriate solvent system (e.g., petroleum ether/ethyl acetate).[7] 2. Purification via steam distillation or recrystallization: Steam distillation can be effective in separating the volatile aldehyde product from non-volatile tars.[7] Recrystallization from a suitable solvent is also a common purification technique. |
Experimental Protocols
A representative experimental procedure for the Reimer-Tiemann formylation of 2,3-dichlorophenol is as follows:
Materials:
-
2,3-dichlorophenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl, 1N)
-
Water (H₂O)
-
Sodium sulfate (Na₂SO₄)
-
Petroleum ether
Procedure:
-
To a solution of 2,3-dichlorophenol (0.1 mol) in chloroform (150 mL) and water (3.6 mL, 0.2 mol), add sodium hydroxide (24 g, 0.6 mol) at ambient temperature.
-
Reflux the reaction mixture for 4 hours.
-
After cooling, dilute the mixture with water (250 mL) and ethyl acetate (100 mL).
-
Separate the organic phase.
-
Acidify the aqueous phase to pH 1 with 1N HCl and extract with ethyl acetate.
-
Combine the organic extracts, wash with water, and dry over sodium sulfate.
-
Concentrate the solution in vacuo to obtain a brown oil.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate (10:1) eluent to yield this compound as a white solid.[7]
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 6. US3365500A - Hydroxybenzaldehyde process - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 2,3-Dichloro-4-hydroxybenzaldehyde Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,3-dichloro-4-hydroxybenzaldehyde derivatives. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the formylation of 2,3-dichlorophenol to produce this compound?
A1: The main strategies for introducing a formyl group onto the 2,3-dichlorophenol ring are the Reimer-Tiemann reaction, the Vilsmeier-Haack reaction, and the Duff reaction. Each of these methods has distinct advantages and disadvantages related to reaction conditions, yields, and potential side products.[1]
Q2: What is the expected major product from the formylation of 2,3-dichlorophenol?
A2: The anticipated major product is this compound. The formylation is directed by the hydroxyl group, which activates the aromatic ring for electrophilic substitution, primarily at the para position.
Q3: What are some common side products to expect?
A3: Depending on the reaction conditions, potential side products may include isomeric aldehydes (formylation at other positions on the ring), unreacted 2,3-dichlorophenol, and in the case of the Reimer-Tiemann reaction, the formation of dichloromethyl-substituted intermediates.[2] Under harsh basic and thermal conditions, polymerization or tar formation can also occur.
Q4: How can I monitor the progress of the reaction and identify the products?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material and the formation of products. For product identification and purity assessment, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My formylation reaction of 2,3-dichlorophenol is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
A: Low yields are a common challenge in the formylation of substituted phenols. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Electrophile Generation | The reactive formylating species (e.g., dichlorocarbene in the Reimer-Tiemann reaction or the Vilsmeier reagent) may not be generated effectively. | Reimer-Tiemann: Ensure the use of a high-purity strong base (e.g., NaOH, KOH) at an appropriate concentration. The reaction is often biphasic, so vigorous stirring or the use of a phase-transfer catalyst can improve the reaction rate.[2] Vilsmeier-Haack: Use fresh, high-quality DMF and POCl₃. The Vilsmeier reagent is sensitive to moisture. |
| Suboptimal Reaction Temperature | The reaction temperature may be too low, leading to a slow reaction rate, or too high, promoting the formation of side products and decomposition. | For the Reimer-Tiemann reaction with 2,3-dichlorophenol, refluxing for 4 hours has been reported to give a moderate yield.[3] For the Vilsmeier-Haack reaction, temperatures can range from 0°C to 80°C depending on the substrate's reactivity.[4][5] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction by TLC. |
| Incorrect Stoichiometry | The molar ratios of the reactants are critical for optimal conversion. | For the Reimer-Tiemann reaction of 2,3-dichlorophenol, a significant excess of base (e.g., 6 equivalents of NaOH) has been used.[3] For the Vilsmeier-Haack reaction, a slight excess of the Vilsmeier reagent (e.g., 1.5 equivalents) is common.[4] |
| Presence of Water (for Vilsmeier-Haack & Duff reactions) | These reactions are sensitive to moisture, which can decompose the formylating agents. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. |
| Poor Quality of Starting Material | Impurities in the 2,3-dichlorophenol can interfere with the reaction. | Purify the starting material by recrystallization or distillation before use. |
Issue 2: Formation of Isomeric Byproducts
Q: I am observing multiple spots on my TLC plate, suggesting the formation of isomeric products. How can I improve the regioselectivity of the formylation?
A: The formation of isomers is a common issue in electrophilic aromatic substitution reactions.
| Potential Cause | Explanation | Recommended Solution |
| Reaction Conditions Favoring Multiple Isomers | High temperatures can sometimes lead to a loss of regioselectivity. | Optimize the reaction temperature by starting at a lower temperature and gradually increasing it. Monitor the formation of isomers by TLC or GC-MS at different temperatures to find the optimal condition. |
| Steric Hindrance | While the para position is electronically favored, steric hindrance from the ortho-chloro substituent might influence the substitution pattern. | The Reimer-Tiemann reaction is known to favor ortho-formylation, but with the para position being the only unsubstituted position relative to the hydroxyl group in 2,3-dichlorophenol, it is the expected major product. If other isomers are significant, exploring different formylation methods (e.g., Vilsmeier-Haack or Duff) might offer different regioselectivity. |
Issue 3: Difficulty in Product Purification
Q: I am struggling to isolate and purify the this compound from the reaction mixture.
A: Purification can be challenging due to the presence of unreacted starting materials, isomeric byproducts, and tar-like substances.
| Potential Cause | Explanation | Recommended Solution |
| Presence of Unreacted Phenol | The starting 2,3-dichlorophenol can co-elute with the product during chromatography or co-crystallize. | After the reaction, perform an alkaline wash (e.g., with a dilute NaOH solution) to remove the acidic unreacted phenol. The desired product, being a weaker acid, might be selectively extracted. Acidify the aqueous layer to recover the unreacted phenol if needed. |
| Formation of Tar/Polymeric Material | High reaction temperatures and strong basic conditions can lead to the formation of dark, resinous materials. | Try to run the reaction at a lower temperature. After the reaction, a filtration step before work-up might help to remove some of the insoluble tar. |
| Ineffective Crystallization | The crude product may be an oil or may not crystallize easily. | Column chromatography on silica gel is an effective method for purification.[3] For crystallization, try different solvent systems. If the product is an oil, try dissolving it in a minimal amount of a suitable solvent and adding a non-polar solvent (anti-solvent) dropwise to induce precipitation. |
Experimental Protocols
Reimer-Tiemann Formylation of 2,3-Dichlorophenol
This protocol is adapted from a documented procedure.[3]
Materials:
-
2,3-Dichlorophenol
-
Sodium Hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
1 N Hydrochloric Acid (HCl)
-
Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Petroleum ether
Procedure:
-
In a round-bottom flask, dissolve 2,3-dichlorophenol (0.1 mol, 16.3 g) in chloroform (150 mL).
-
Add water (0.2 mol, 3.6 mL) and sodium hydroxide (0.6 mol, 24 g) to the solution at ambient temperature.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After cooling, dilute the mixture with water (250 mL) and ethyl acetate (100 mL).
-
Separate the organic phase.
-
Acidify the aqueous phase to pH 1 with 1 N HCl and extract with ethyl acetate.
-
Combine all organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain a brown oil.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent to afford this compound as a white solid.
Reported Yield: 51.3%
Quantitative Data Summary
The following table summarizes the quantitative data for the Reimer-Tiemann formylation of 2,3-dichlorophenol as reported in the literature.
| Parameter | Value | Reference |
| Starting Material | 2,3-Dichlorophenol | [3] |
| Reagents | NaOH, CHCl₃, H₂O | [3] |
| Reaction Time | 4 hours | [3] |
| Reaction Temperature | Reflux | [3] |
| Yield | 51.3% | [3] |
| Product EIMS (m/z) | 191 (M+) | [3] |
Visualizations
Experimental Workflow for Reimer-Tiemann Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic Diagram for Low Yield
Caption: A logical workflow for troubleshooting low product yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
stability and storage conditions for 2,3-Dichloro-4-hydroxybenzaldehyde
This technical support center provides essential information on the stability and storage of 2,3-Dichloro-4-hydroxybenzaldehyde, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Stability and Storage Conditions
Proper handling and storage are crucial for maintaining the integrity and purity of this compound. Aromatic aldehydes, in general, are susceptible to degradation through oxidation, especially when exposed to air and light. The aldehyde functional group can be oxidized to the corresponding carboxylic acid, which is a common impurity.
For optimal stability, this compound should be stored in a cool, dry, and dark place. It is highly recommended to store the compound in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.
Summary of Recommended Storage Conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To slow down potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | To prevent oxidation of the aldehyde group. |
| Light | Store in the dark (amber vial) | To prevent light-catalyzed degradation. |
| Container | Tightly sealed | To prevent exposure to air and moisture. |
| Moisture | Store in a dry environment | To prevent potential hydrolysis or clumping. |
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
Question: My this compound has changed color (e.g., turned yellow or brown). Is it still usable?
Answer: A change in color often indicates degradation. The appearance of a yellow or brown tint can be due to the formation of oxidation byproducts. While a slight discoloration may not significantly impact every experiment, it is a sign of reduced purity. For sensitive applications, it is advisable to use a fresh, pure sample. You can assess the purity of the discolored material using analytical techniques like HPLC or NMR to identify and quantify impurities before use.
Question: I am seeing an unexpected peak in my analytical analysis (e.g., HPLC, NMR) of a reaction involving this compound. What could it be?
Answer: An unexpected peak could be a degradation product of the starting material or a side product from your reaction. A common impurity is the corresponding carboxylic acid (2,3-dichloro-4-hydroxybenzoic acid), formed by the oxidation of the aldehyde group. To confirm the identity of the impurity, you can compare its retention time or spectral data with a known standard of the suspected compound. To minimize the formation of this impurity, ensure that your starting material is pure and that your reaction is performed under an inert atmosphere.
Question: My reaction with this compound is giving a low yield. What are some potential causes related to the starting material?
Answer: A low reaction yield can be attributed to several factors related to the stability and handling of this compound:
-
Purity of the Starting Material: If the aldehyde has degraded, the actual concentration of the reactive species is lower than anticipated, leading to a reduced yield.
-
Improper Storage: Exposure to air, light, or moisture can degrade the compound over time. Always use freshly opened or properly stored material.
-
Incomplete Dissolution: Ensure the compound is fully dissolved in the reaction solvent before proceeding with the reaction.
It is recommended to verify the purity of your this compound before use, especially if it has been stored for an extended period.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The most common degradation pathway for benzaldehydes is oxidation of the aldehyde group to a carboxylic acid. This can be accelerated by exposure to oxygen (air), light, and elevated temperatures.
Q2: How can I check the purity of my this compound?
A2: The purity can be assessed using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the main compound and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the structure of the compound and detect any impurities with distinct proton or carbon signals.
-
Melting Point Analysis: A broad or depressed melting point compared to the literature value can indicate the presence of impurities.
Q3: Is this compound sensitive to moisture?
A3: While not highly sensitive to hydrolysis, it is good practice to store it in a dry environment to prevent clumping and to minimize the potential for any moisture-related degradation over long-term storage.
Experimental Workflow for Stability Assessment
For researchers needing to perform a formal stability assessment, a forced degradation study can be conducted. This involves subjecting the compound to various stress conditions to understand its degradation profile.
Caption: Workflow for a forced degradation study of this compound.
This workflow outlines the key steps in assessing the stability of the compound, from initial purity analysis to the final stability report. By subjecting the compound to stress conditions and analyzing the resulting degradation products, a comprehensive understanding of its stability can be achieved.
troubleshooting guide for reactions involving 2,3-Dichloro-4-hydroxybenzaldehyde
Welcome to the technical support center for 2,3-Dichloro-4-hydroxybenzaldehyde. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound has three primary reactive sites: the aldehyde group, the phenolic hydroxyl group, and the aromatic ring.
-
Aldehyde Group (-CHO): Susceptible to nucleophilic attack, oxidation to a carboxylic acid, and reduction to an alcohol. It can participate in reactions like aldol and Knoevenagel condensations.
-
Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion, which is a strong nucleophile. This site is key for etherification (e.g., Williamson ether synthesis) and esterification reactions.
-
Aromatic Ring: The electron-donating hydroxyl group activates the ring towards electrophilic aromatic substitution, although the presence of two electron-withdrawing chlorine atoms deactivates it to some extent. The chlorine atoms themselves are generally unreactive towards nucleophilic substitution under standard conditions.
Q2: What are some common side reactions to anticipate when working with this compound?
A2: Depending on the reaction conditions, several side reactions can occur:
-
Over-alkylation/acylation: In etherification or esterification reactions, reaction at the aldehyde oxygen can occur, though it is less common.
-
Polymerization/Tar Formation: Under strongly basic or acidic conditions, phenolic compounds can be prone to polymerization, leading to the formation of dark, insoluble materials.[1]
-
Cannizzaro Reaction: In the presence of a strong base and in the absence of an enolizable C-H bond, the aldehyde can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.
-
Oxidation: The aldehyde group is sensitive to oxidation, which can lead to the formation of 2,3-dichloro-4-hydroxybenzoic acid, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.
Q3: How should I purify the final product in reactions involving this compound?
A3: Purification strategies depend on the nature of the product. Common methods include:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often effective for removing impurities.
-
Column Chromatography: This is a versatile method for separating the desired product from starting materials, by-products, and isomers. Silica gel is a common stationary phase.
-
Acid-Base Extraction: If your product has a different acidity compared to impurities (e.g., unreacted starting material), an aqueous workup with acid and base washes can be an effective purification step. For example, converting the phenolic product to its salt to move it to the aqueous phase, washing the organic phase, and then re-acidifying to recover the product.
Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis
Q: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but my yields are consistently low. What are the potential causes and solutions?
A: Low yields in this reaction are a common issue. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield in Williamson Ether Synthesis
Caption: Troubleshooting workflow for low yields in Williamson ether synthesis.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The pKa of the phenolic proton is influenced by the electron-withdrawing chlorine atoms. Weaker bases like K₂CO₃ may not be sufficient for complete deprotonation. | Use a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF. Ensure all reagents and glassware are thoroughly dried, as water will consume the strong base. |
| Side Reactions | If using a secondary or tertiary alkyl halide, elimination (E2) can compete with substitution (SN2), reducing the yield of the desired ether. | Use a primary alkyl halide if possible. Lowering the reaction temperature can also favor substitution over elimination. The use of a phase-transfer catalyst can sometimes allow for milder conditions.[2] |
| Poor Solubility | The starting material or the generated phenoxide salt may not be fully soluble in the reaction solvent, leading to a slow or incomplete reaction. | Choose a solvent in which both the deprotonated starting material and the alkyl halide are soluble. Polar aprotic solvents like DMF or DMSO are often good choices.[2] |
| Steric Hindrance | The chlorine atom at the 3-position may provide some steric hindrance, slowing down the reaction with bulky alkyl halides. | If possible, use a less sterically hindered alkyl halide. Increase the reaction time or temperature, but be mindful of potential side reactions. |
Issue 2: Formation of Multiple Products in Aldol Condensation
Q: I am performing a base-catalyzed aldol condensation with this compound and a ketone, but I am observing multiple products in my TLC and NMR analysis. What is happening?
A: The formation of multiple products in an aldol condensation is a classic challenge. Here are the likely reasons and how to address them.
Logical Relationship of Aldol Condensation Side Products
Caption: Potential product pathways in a crossed aldol condensation.
| Potential Cause | Explanation | Recommended Solution |
| Ketone Self-Condensation | The enolate of the ketone can react with another molecule of the ketone instead of the desired aldehyde.[3] | Slowly add the ketone to a mixture of the aldehyde and the base. This keeps the concentration of the enolate low and favors the reaction with the more electrophilic aldehyde. |
| Multiple Condensations | If the ketone has α-hydrogens on both sides, or if the initial aldol addition product can be deprotonated again, multiple condensations can occur.[4] | Use a ketone with only one enolizable position if possible. Alternatively, use a significant excess of the aldehyde to favor the mono-addition product. |
| Cannizzaro Reaction | Under strongly basic conditions, the aldehyde can undergo a disproportionation reaction, especially at higher temperatures if the aldol reaction is slow. | Use a milder base or lower the reaction temperature. Ensure the ketone is added promptly after the base is introduced. |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
This protocol describes a general method for the synthesis of an ether from this compound and a primary alkyl halide.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1 equivalent).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the starting material. Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise under a nitrogen atmosphere.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkyl Halide Addition: Dissolve the alkyl halide (1.1 equivalents) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 50-70 °C and monitor the progress by Thin Layer Chromatography (TLC) or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess NaH by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Aldol Condensation
This protocol outlines a general method for the base-catalyzed aldol condensation of this compound with a ketone.
-
Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and the ketone (1.1 equivalents) in ethanol or a mixture of ethanol and water.
-
Base Addition: Cool the solution in an ice bath. Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise with vigorous stirring.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Often, the product will precipitate out of the solution as it forms.
-
Isolation: Once the reaction is complete, collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Analytical Methods for Reaction Monitoring
Consistent and accurate monitoring is crucial for optimizing reaction conditions and ensuring product quality.
| Analytical Technique | Principle | Primary Use | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.[5] | Qualitative monitoring of reaction progress, checking for the presence of starting materials and products.[5] | Rapid, inexpensive, and requires minimal sample preparation. | Not quantitative, lower resolution compared to HPLC or GC. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase in a column under high pressure.[5][6] | Quantitative analysis of reaction conversion, product purity, and impurity profiling.[5] | Highly sensitive, quantitative, and reproducible.[7] | More expensive instrumentation, requires method development. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection.[5] | Identification and quantification of volatile products and byproducts. | Excellent for separating and identifying volatile compounds, provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of compounds. | Structural elucidation of products and intermediates, can be used for quantitative analysis with an internal standard.[8] | Provides rich structural information, can be used for in-situ reaction monitoring.[8] | High instrument cost, lower sensitivity compared to HPLC or GC-MS. |
References
preventing decomposition of 2,3-Dichloro-4-hydroxybenzaldehyde during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2,3-Dichloro-4-hydroxybenzaldehyde during chemical reactions.
Troubleshooting Guide
Decomposition of this compound during a reaction can manifest as low yield, formation of colored impurities, or the appearance of unexpected side products. This guide addresses common issues and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Reaction mixture turns dark (brown or black) | Oxidation of the phenolic hydroxyl group or the aldehyde. This is common in the presence of oxidizing agents or exposure to air at elevated temperatures, especially under basic conditions. | - Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Use degassed solvents. - If possible, lower the reaction temperature. - Protect the hydroxyl group as an ether (e.g., methyl, benzyl, or silyl ether) before proceeding with oxidation-sensitive steps. |
| Low yield of the desired product | Decomposition due to harsh reaction conditions (strong acid/base, high temperature). The aldehyde may undergo decarbonylation at very high temperatures.[1] | - Screen for milder reaction conditions (e.g., weaker base, lower temperature). - Consider using a protecting group for the hydroxyl function to increase stability. - For reactions sensitive to water, ensure all reagents and solvents are anhydrous. |
| Formation of a carboxylic acid byproduct | Oxidation of the aldehyde group. This can be caused by certain reagents or atmospheric oxygen. | - Avoid strong oxidizing agents if the aldehyde is to be preserved. - Run the reaction under an inert atmosphere. - If the reaction tolerates it, consider protecting the aldehyde as an acetal. |
| Unexpected etherification or esterification of the hydroxyl group | The phenolic hydroxyl group is nucleophilic and can react with electrophiles present in the reaction mixture (e.g., alkyl halides, acyl halides). | - Protect the hydroxyl group prior to introducing strong electrophiles. - Use a non-nucleophilic base if deprotonation of another functional group is required. |
| Polymerization or formation of intractable materials | Strong basic conditions can promote aldol-type condensation reactions. Phenols can also be susceptible to oxidative polymerization. | - Use a weaker base or add the base slowly at a low temperature. - Protect the hydroxyl group to prevent its participation in polymerization. - Ensure the reaction is carried out under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: How can I prevent the oxidation of this compound during a reaction?
A1: Oxidation is a common decomposition pathway for hydroxybenzaldehydes, affecting both the aldehyde and the phenolic hydroxyl group. To prevent this:
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Protecting Groups: The most robust solution is to protect the phenolic hydroxyl group as an ether (e.g., methoxymethyl (MOM), benzyl (Bn), or a silyl ether like TBDMS). This significantly reduces the electron-donating ability of the ring and its susceptibility to oxidation. The aldehyde can also be protected as an acetal if it is sensitive to the reaction conditions.
Q2: Is this compound stable to acidic conditions?
A2: While generally more stable under acidic than basic conditions, strong acids can still pose a problem. Protic acids can protonate the carbonyl oxygen, potentially activating the aldehyde for unwanted side reactions. Lewis acids may coordinate to the hydroxyl and/or carbonyl oxygen, which can be a desired step in some reactions but may lead to decomposition in others. For reactions requiring strong acids, it is advisable to first protect the hydroxyl group.
Q3: What are the risks of using strong bases with this compound?
A3: Strong bases will deprotonate the phenolic hydroxyl group, forming a phenoxide. This phenoxide is highly susceptible to oxidation. Furthermore, the presence of a strong base can catalyze self-condensation (aldol-type) reactions, leading to polymeric byproducts. If a base is required, it is best to use a mild, non-nucleophilic base and to carry out the reaction at a low temperature.
Q4: Can I perform a reduction of the aldehyde group without affecting the rest of the molecule?
A4: Yes, selective reduction of the aldehyde to a primary alcohol can be achieved using mild reducing agents. Sodium borohydride (NaBH₄) is a good choice as it will reduce the aldehyde but not the aromatic ring or the chloro substituents.[2][3][4][5] The reaction is typically performed in an alcoholic solvent like methanol or ethanol.
Q5: What is the best way to purify this compound after a reaction?
A5: Purification can often be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene). Column chromatography on silica gel is also a common and effective method. If the compound is thermally stable, vacuum sublimation could be an option for high purity.
Experimental Protocols
Protocol: Protection of the Hydroxyl Group as a Benzyl Ether
This protocol describes a general procedure for protecting the hydroxyl group of this compound, which can enhance its stability in subsequent reactions.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 eq).
-
To the stirred suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-(benzyloxy)-2,3-dichlorobenzaldehyde.
Visualizations
General Troubleshooting Workflow
Decision Tree for Protecting Group Strategy
References
Technical Support Center: A Guide to Scaling Up the Synthesis of 2,3-Dichloro-4-hydroxybenzaldehyde
This technical support center is designed for researchers, scientists, and professionals in drug development who are focused on the synthesis of 2,3-Dichloro-4-hydroxybenzaldehyde. Below, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scaling-up process of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound? A1: The synthesis of this compound typically starts from 2,6-dichlorophenol. The most common laboratory and industrial methods for introducing the aldehyde group (formylation) onto a phenol ring are the Reimer-Tiemann reaction, the Vilsmeier-Haack reaction, and the Duff reaction.
Q2: How does the structure of 2,6-dichlorophenol influence the formylation reaction? A2: The hydroxyl group of a phenol is an activating, ortho-, para- directing group for electrophilic aromatic substitution. However, in 2,6-dichlorophenol, the two chlorine atoms at the ortho positions create significant steric hindrance. This steric hindrance discourages the formylation at the positions adjacent to the hydroxyl group and strongly favors the reaction at the less hindered para position, leading to the desired this compound. The electron-withdrawing nature of the chlorine atoms can also decrease the nucleophilicity of the aromatic ring, potentially necessitating more forcing reaction conditions.
Q3: What are the typical byproducts I should expect, and how can they be minimized? A3: Common byproducts include unreacted 2,6-dichlorophenol and, depending on the reaction's selectivity, minor amounts of other formylated isomers. In the Reimer-Tiemann reaction, dichlorocarbene can sometimes lead to the formation of substituted cyclohexadienones. To minimize byproducts, it is crucial to maintain optimal reaction temperatures, ensure proper reagent stoichiometry, and provide efficient mixing.
Q4: How can I effectively monitor the progress of the reaction during a scaled-up experiment? A4: Thin-Layer Chromatography (TLC) is a practical and effective method for monitoring the reaction's progress. By taking small aliquots from the reaction mixture, you can observe the consumption of the 2,6-dichlorophenol starting material and the emergence of the this compound product. The product is more polar than the starting material and will thus have a lower Retention Factor (Rf) value on the TLC plate.
Q5: What are the critical safety considerations for scaling up this synthesis? A5: Scaling up formylation reactions requires careful attention to safety. The Reimer-Tiemann reaction, in particular, can be highly exothermic once initiated. Therefore, a robust cooling system and controlled addition of reagents are paramount. The chemicals involved, such as chloroform, phosphorus oxychloride, and strong bases, are hazardous and must be handled in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guides
Problem 1: Consistently Low Yield of this compound
Low yields are a frequent challenge during the scale-up of organic synthesis. The following guide provides potential causes and actionable solutions.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Utilize TLC to monitor the reaction until the starting material is fully consumed. - Consider extending the reaction time or moderately increasing the temperature, while carefully observing for any increase in byproduct formation. |
| Suboptimal Reagent Ratios | - Precisely measure all reagents. The molar ratios of the formylating agent and base relative to the 2,6-dichlorophenol are critical for success. - For the Reimer-Tiemann reaction, an excess of both chloroform and base is generally required. - For the Vilsmeier-Haack reaction, a slight excess of the Vilsmeier reagent is typically employed. |
| Ineffective Temperature Management | - Strictly maintain the recommended temperature for the chosen synthetic method. Excessive heat can cause decomposition of the product and reagents, whereas insufficient heat will lead to an incomplete reaction. - For exothermic processes, ensure the reaction vessel is equipped with an efficient cooling system and that stirring is adequate to dissipate heat evenly. |
| Poor Mixing in Biphasic Systems | - The Reimer-Tiemann reaction is often conducted in a biphasic system, making vigorous agitation essential to maximize the surface area between the aqueous and organic layers. - The addition of a phase-transfer catalyst can significantly improve reaction kinetics and yield in such systems. |
| Product Loss During Workup | - Optimize the workup and purification procedures. Ensure the pH is accurately adjusted during acidification to maximize the precipitation of the product. - During recrystallization, select an appropriate solvent system and allow adequate time for crystal formation to maximize recovery. |
Problem 2: High Levels of Impurities in the Crude Product
The presence of significant impurities can complicate the purification process and reduce the overall efficiency of the synthesis.
| Observation | Potential Cause | Solution |
| Substantial amount of unreacted 2,6-dichlorophenol | The reaction has not gone to completion. | Refer to the "Incomplete Reaction" section in the low yield troubleshooting guide. |
| Presence of isomeric byproducts | The formylation reaction is not completely regioselective. | While para-formylation is strongly favored, suboptimal conditions may permit minor amounts of ortho-formylation. Re-evaluate and fine-tune the reaction temperature and the rate of reagent addition. |
| Dark coloration of the reaction mixture or isolated product | Decomposition of reagents or the desired product has occurred. | If the reactants or products are sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid localized overheating by ensuring uniform stirring. |
| Incomplete hydrolysis of the Vilsmeier intermediate | In a Vilsmeier-Haack reaction, insufficient water or inadequate heating during the hydrolysis step can leave the iminium salt intermediate unreacted. | Ensure a sufficient quantity of water is used for the hydrolysis step and that the mixture is heated for an adequate duration to drive the conversion to the aldehyde to completion. |
Experimental Protocols
The following are generalized methodologies for the synthesis of this compound. It is imperative to optimize these protocols based on the specific scale and equipment available in your laboratory.
Reimer-Tiemann Reaction Protocol
This method employs the in-situ generation of dichlorocarbene from chloroform and a strong base as the formylating agent.
Reagents & Equipment:
-
2,6-dichlorophenol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Chloroform (CHCl₃)
-
Ethanol
-
Concentrated Hydrochloric acid (HCl)
-
A multi-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer
-
Heating mantle and a cooling bath
Procedure:
-
In the reaction flask, dissolve 2,6-dichlorophenol in ethanol.
-
Add a concentrated aqueous solution of sodium hydroxide.
-
With vigorous stirring, heat the mixture to approximately 60-70 °C.
-
Slowly add chloroform through the dropping funnel. The reaction can be exothermic, so the rate of addition should be controlled to maintain a stable temperature.
-
After the chloroform addition is complete, continue to stir the mixture at the same temperature for several hours, monitoring the reaction's completion by TLC.
-
Upon completion, cool the mixture and remove the excess chloroform and ethanol via distillation.
-
Acidify the remaining aqueous solution with concentrated hydrochloric acid to precipitate the crude this compound.
-
Collect the solid product by filtration, wash it with cold water, and allow it to dry.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
Vilsmeier-Haack Reaction Protocol
This procedure utilizes a Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Reagents & Equipment:
-
2,6-dichlorophenol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM) or another suitable anhydrous solvent
-
An ice bath
-
A multi-necked round-bottom flask equipped with a dropping funnel and a magnetic or mechanical stirrer
Procedure:
-
In the reaction flask, cool DMF using an ice bath.
-
While maintaining the low temperature, slowly add POCl₃ dropwise to the DMF to form the Vilsmeier reagent.
-
Dissolve the 2,6-dichlorophenol in an anhydrous solvent and add this solution dropwise to the freshly prepared Vilsmeier reagent, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for several hours until the reaction is complete as indicated by TLC.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and water to hydrolyze the intermediate iminium salt.
-
Stir the aqueous mixture until the hydrolysis is complete. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by filtration, wash with water, and dry.
-
If the product remains in solution, extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by either column chromatography on silica gel or recrystallization.
Data Presentation
Table 1: Comparative Overview of Common Phenol Formylation Methods
| Method | Key Reagents | Typical Reaction Temperature | Key Advantages | Common Challenges |
| Reimer-Tiemann | Chloroform, Strong Base (NaOH/KOH) | 60-70 °C | Utilizes readily available and inexpensive reagents. | Often results in moderate yields, potential for byproduct formation, and involves the use of hazardous chloroform. |
| **Vilsmeier- |
Technical Support Center: Purification of 2,3-Dichloro-4-hydroxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dichloro-4-hydroxybenzaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities in crude this compound typically arise from the synthetic route used for its preparation. Common synthesis methods involve the formylation of 2,3-dichlorophenol. Potential impurities include:
-
Unreacted Starting Material: 2,3-dichlorophenol is a frequent impurity.
-
Isomeric Byproducts: The formylation of 2,3-dichlorophenol may not be completely regioselective, leading to the formation of other isomers such as 2,3-dichloro-6-hydroxybenzaldehyde or 3,4-dichloro-2-hydroxybenzaldehyde.
-
Over-oxidation Products: The aldehyde group can be susceptible to oxidation, leading to the formation of 2,3-dichloro-4-hydroxybenzoic acid.
-
Residual Solvents and Reagents: Depending on the specific synthetic method (e.g., Reimer-Tiemann or Vilsmeier-Haack reaction), residual solvents and reaction reagents may be present.
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.
-
Recrystallization: This is an effective method for removing small amounts of impurities, especially if the impurities have significantly different solubilities than the desired product.
-
Column Chromatography: This technique is ideal for separating the desired product from impurities with similar polarities, such as isomeric byproducts.
Troubleshooting Guides
Recrystallization Issues
Q: My this compound does not crystallize upon cooling.
A: This is a common issue that can be caused by several factors. Here are some troubleshooting steps:
-
Insufficient Concentration: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration of the solute.
-
Inappropriate Solvent: The chosen solvent may be too good a solvent for the compound, even at low temperatures. Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (an "anti-solvent") can be effective.
-
Presence of Oily Impurities: Oily impurities can inhibit crystallization. Try adding a small amount of activated charcoal to the hot solution, followed by hot filtration, to remove these impurities.
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization.
Q: The purity of my this compound does not improve significantly after recrystallization.
A: This suggests that the impurities have similar solubility properties to your product in the chosen solvent.
-
Change the Solvent System: Experiment with a different solvent or a mixture of solvents. The goal is to find a system where the solubility of the desired product and the impurities are significantly different at high and low temperatures.
-
Consider Column Chromatography: If recrystallization is ineffective, column chromatography may be necessary to separate the impurities.
Column Chromatography Issues
Q: I am getting poor separation of this compound from its impurities on a silica gel column.
A: Poor separation can be due to several factors related to the column setup and mobile phase.
-
Inappropriate Mobile Phase: The polarity of the eluent may not be optimal. Use thin-layer chromatography (TLC) to screen different solvent systems (e.g., mixtures of hexane and ethyl acetate in varying ratios) to find a system that gives good separation between your product and the impurities (a significant difference in Rf values).
-
Column Overloading: Applying too much crude material to the column can lead to broad, overlapping bands. As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel.
-
Improper Column Packing: A poorly packed column with channels or cracks will result in uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly as a slurry.
-
Compound Tailing: The phenolic hydroxyl group can interact with the acidic silica gel, causing the compound to "tail" down the column. Adding a small amount of a modifier like acetic acid (0.1-1%) to the mobile phase can help to reduce tailing and improve peak shape.
Experimental Protocols
Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent may need to be optimized based on the specific impurities present.
-
Solvent Selection: Based on solubility tests, a mixture of ethanol and water is often effective.
-
Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution before filtration.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol until the solution is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
This is a general protocol for the purification of this compound by column chromatography. The mobile phase should be optimized using TLC first.
-
TLC Analysis: Develop a TLC plate of the crude material in various solvent systems (e.g., hexane:ethyl acetate mixtures) to determine the optimal mobile phase for separation. An ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into a chromatography column. Allow the silica to settle, ensuring a uniform and crack-free stationary phase.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a more volatile solvent and carefully apply it to the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Quantitative Data
The following table summarizes hypothetical quantitative data for the purification of a 10 g crude sample of this compound containing known impurities. This data is for illustrative purposes to demonstrate the effectiveness of the purification techniques.
| Purification Step | Initial Mass (g) | Final Mass (g) | Purity of this compound (%) | 2,3-dichlorophenol (%) | 2,3-dichloro-4-hydroxybenzoic acid (%) | Isomeric Impurities (%) |
| Crude Material | 10.0 | - | 85.0 | 8.0 | 5.0 | 2.0 |
| After Recrystallization | 10.0 | 7.5 | 95.0 | 2.0 | 2.0 | 1.0 |
| After Column Chromatography | 10.0 | 6.8 | >99.0 | <0.1 | <0.1 | <0.8 |
Visualizations
Below are diagrams illustrating the logical workflow for troubleshooting common purification issues.
Technical Support Center: Synthesis of 2,3-Dichloro-4-hydroxybenzaldehyde
Welcome to the technical support center for the synthesis of 2,3-Dichloro-4-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: The synthesis of this compound typically starts from 2,3-dichlorophenol and involves an electrophilic formylation reaction. The most common methods include:
-
Reimer-Tiemann Reaction : This classic method uses chloroform (CHCl₃) and a strong base (e.g., NaOH) to generate dichlorocarbene as the electrophile for the ortho-formylation of phenols.[1][2] While widely known, achieving high selectivity for the para-position can be challenging.
-
Vilsmeier-Haack Reaction : This reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[3][4][5] It is a powerful tool for introducing aldehyde groups.[6]
-
Duff Reaction : This method uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic or trifluoroacetic acid.[7][8] It is another route for ortho-formylation of phenols but can be adapted for para-substitution under certain conditions.[8]
-
Formylation with Dichloromethyl Alkyl Ethers : Using reagents like dichloromethyl methyl ether in the presence of a Lewis acid (e.g., TiCl₄ or AlCl₃) can also achieve formylation of phenolic compounds.[9][10]
Q2: My synthesis is resulting in a very low yield. What are the potential causes?
A2: Low yields are a frequent issue, often stemming from the reduced nucleophilicity of the 2,3-dichlorophenol ring due to the electron-withdrawing nature of the chlorine atoms. Specific causes depend on the reaction method:
-
Inefficient Electrophile Generation : In the Reimer-Tiemann reaction, the generation of dichlorocarbene from chloroform and base is critical. Using a low-quality base or insufficient concentration can severely impact yield.[11]
-
Deactivation of the Aromatic Ring : The two chlorine atoms deactivate the phenol ring, making it less reactive towards electrophilic attack. Harsher reaction conditions (e.g., higher temperatures) may be needed, but this can also promote side reactions.
-
Substrate Instability : Phenolic compounds can be sensitive to the harsh conditions (strong bases, high heat) used in reactions like the Reimer-Tiemann, leading to degradation or polymerization.[1][11]
Q3: How can I improve the regioselectivity to favor the desired 4-hydroxy isomer over the 6-hydroxy isomer?
A3: Formylation of phenols typically favors the ortho-position relative to the hydroxyl group.[1][12] In the case of 2,3-dichlorophenol, this would lead to the undesired 2,3-dichloro-6-hydroxybenzaldehyde. To favor the desired para-product (this compound):
-
Steric Hindrance : While the ortho-position (C6) is electronically favored, it is flanked by a chlorine atom. Optimizing reaction conditions to leverage steric hindrance can potentially favor attack at the less hindered para-position (C4).
-
Protecting Group Strategy : A common strategy involves protecting the phenolic hydroxyl group. This alters the directing effect of the substituent, potentially favoring para-substitution. The protecting group is then removed in a subsequent step. A patent describes a three-step process involving protection, formylation, and deprotection to achieve high purity and yield.[13]
-
Choice of Formylation Reagent : Some formylation systems exhibit different regioselectivity. The Vilsmeier-Haack reaction, for instance, can favor the para position in some substituted benzenes, especially when the ortho positions are sterically hindered.[4][14]
Q4: My reaction mixture is turning into a dark, tar-like substance. What is happening and how can I prevent it?
A4: The formation of dark, resinous materials or "tar" is a common problem in phenol chemistry, especially under the strong basic and high-temperature conditions of the Reimer-Tiemann reaction.[11] This is due to the polymerization of the phenol starting material or the product.
-
Control Temperature : Overheating is a primary cause. The Reimer-Tiemann reaction can be highly exothermic once initiated.[2] Maintain strict temperature control throughout the addition of reagents and the reaction period.
-
Inert Atmosphere : Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to tar formation.
-
Minimize Reaction Time : Prolonged exposure to harsh conditions can increase byproduct formation. Monitor the reaction progress (e.g., by TLC) and work it up as soon as the starting material is consumed.
Q5: What are the recommended methods for purifying this compound?
A5: Purification can be challenging due to the presence of isomers and polymeric byproducts. A multi-step approach is often necessary:
-
Alkali Washing/Extraction : After the initial workup, washing the organic extract with a mild alkali solution can help remove unreacted acidic starting material (2,3-dichlorophenol).[15]
-
Steam Distillation : This technique can be effective for separating the volatile aldehyde product from non-volatile tars and polymeric materials.[16]
-
Recrystallization : This is a crucial final step for achieving high purity. The choice of solvent is critical; solvents with lower polarity may be more effective as impurities are often more polar.[15]
-
Column Chromatography : For difficult separations, silica gel column chromatography can be used to isolate the desired product from isomers and other impurities.
Troubleshooting Guides
Guide 1: Optimizing the Reimer-Tiemann Reaction for Higher Yield
This guide provides a systematic approach to troubleshooting low yields in the Reimer-Tiemann synthesis of this compound.
Caption: Troubleshooting workflow for low yields in the Reimer-Tiemann synthesis.
Table 1: Key Parameters for Reimer-Tiemann Reaction Optimization
| Parameter | Common Issue | Recommended Solution | Rationale |
| Base Concentration | Too low or too high | Start with a 10-40% aqueous solution of NaOH or KOH.[12] | Sufficient base is needed to deprotonate both the phenol and chloroform. Excessively high concentrations can promote side reactions. |
| Temperature | Too high, causing tar formation; too low, causing slow/no reaction. | Maintain a temperature of 60-70°C.[12][17] Use a water bath for stable heating. | This temperature range is a balance between providing enough energy for dichlorocarbene formation and avoiding decomposition of the phenolic substrate. |
| Reagent Addition | Chloroform added too quickly. | Add chloroform dropwise over 1-2 hours while maintaining the reaction temperature.[11] | The reaction can be highly exothermic.[2] Slow addition prevents thermal runaways and minimizes byproduct formation. |
| Mixing | Inefficient mixing in the biphasic system. | Use vigorous mechanical stirring. Consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt). | The reaction occurs at the interface of the aqueous and organic phases.[1] Efficient mixing or a catalyst is required to bring the phenoxide and dichlorocarbene together. |
| Reaction Time | Too short or too long. | Monitor the reaction by TLC. Typically, stir for an additional 2-3 hours after chloroform addition is complete.[11] | Incomplete reaction leads to low conversion. Excessive time can lead to product degradation and tar formation. |
Guide 2: A Logic Diagram for Improving Regioselectivity
This diagram outlines the decision-making process when the primary challenge is the formation of the incorrect isomer (ortho-formylation instead of para-formylation).
Caption: Decision workflow for addressing regioselectivity issues.
Experimental Protocols
Protocol 1: Synthesis via Reimer-Tiemann Reaction (Illustrative)
This protocol is a representative example based on general procedures and should be adapted and optimized for specific laboratory conditions. A thorough risk assessment must be conducted before proceeding.
Reagents:
-
2,3-Dichlorophenol
-
Sodium Hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Diethyl ether
-
Dilute Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 2,3-dichlorophenol (1.0 eq) in a 20% aqueous solution of sodium hydroxide.
-
Heating : Heat the mixture to 60-65°C in a water bath with vigorous stirring.[11]
-
Chloroform Addition : Add chloroform (1.5 eq) dropwise via the dropping funnel over 1-2 hours. Maintain the temperature within the 60-65°C range, as the reaction is exothermic.[2][11]
-
Reaction : After the addition is complete, continue to stir the reaction mixture at 60-65°C for an additional 3 hours.[11] Monitor the reaction progress using TLC.
-
Cooling & Workup : Cool the reaction mixture to room temperature. Carefully acidify the dark mixture with dilute HCl until the pH is ~2-3.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Washing & Drying : Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification : Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product. The crude material can be further purified by recrystallization or column chromatography to isolate this compound.
References
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers [jstage.jst.go.jp]
- 11. benchchem.com [benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde - Google Patents [patents.google.com]
- 14. jk-sci.com [jk-sci.com]
- 15. CN1223249A - Process for preparing 2,3-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for 2,3-Dichloro-4-hydroxybenzaldehyde Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of 2,3-Dichloro-4-hydroxybenzaldehyde, a significant compound in various synthetic pathways. The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as qualitative identification, quantitative determination, or impurity profiling. This document details experimental protocols and expected performance data for common analytical methods to aid in selecting the most suitable technique for your research objectives.
At a Glance: Comparing Analytical Techniques
The characterization of this compound can be approached using a variety of analytical techniques. Spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are invaluable for structural elucidation and confirmation. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for separation, identification, and quantification, especially in complex matrices.
| Analytical Technique | Information Provided | Key Performance Aspects |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis, purity determination, impurity profiling. | High sensitivity and resolution for separating complex mixtures. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile components, impurity analysis. | Powerful combination for separation and structural elucidation of thermally stable compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation, confirmation of molecular structure. | Unambiguous identification and structural analysis. |
| Infrared (IR) Spectroscopy | Identification of functional groups, structural confirmation. | Provides a unique molecular "fingerprint". |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Qualitative identification, quantitative analysis based on absorbance. | Simple, rapid, and cost-effective for concentration measurements. |
Quantitative Performance Comparison
Quantitative data for this compound is not extensively available in the public domain. The following table provides representative performance characteristics for the analysis of similar substituted benzaldehydes and chlorinated phenols, offering a baseline for method development and validation.
| Parameter | HPLC | GC-MS | UV-Vis Spectroscopy |
| Limit of Detection (LOD) | 0.02 - 10 µg/L | 0.01 - 0.5 µg/mL[1][2] | ~1 mg/L |
| Limit of Quantitation (LOQ) | 0.1 - 50 µg/L | 0.05 - 1.0 µg/mL[1] | ~5 mg/L |
| **Linearity (R²) ** | > 0.999 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 5% | < 10% | < 2% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound. These should be considered as starting points and may require optimization for specific applications.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds.
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid to control pH.[3]
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.[3]
-
Set the detection wavelength based on the UV-Vis spectrum of the compound (typically around 280-300 nm for substituted benzaldehydes).[3]
-
Inject a fixed volume (e.g., 10 µL) of the standards and sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A capillary column suitable for the analysis of polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
GC Conditions:
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Procedure:
-
Prepare a stock solution of this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Prepare calibration standards by diluting the stock solution.
-
Inject a small volume (e.g., 1 µL) of the standards and samples into the GC.
-
For quantitative analysis in SIM mode, select characteristic ions from the mass spectrum of the analyte.
-
Construct a calibration curve and determine the concentration in the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer.
Procedure:
-
Prepare the sample as a KBr pellet or a thin film on a salt plate.
-
Acquire the IR spectrum over a typical range (e.g., 4000-400 cm⁻¹).
-
Identify characteristic absorption bands corresponding to functional groups such as O-H (hydroxyl), C=O (aldehyde), C-Cl (chloro), and aromatic C-H and C=C vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and rapid method for qualitative and quantitative analysis.
Instrumentation:
-
Double-beam UV-Vis spectrophotometer.
Procedure:
-
Dissolve the sample in a suitable UV-transparent solvent (e.g., ethanol or methanol).
-
Record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
For quantitative analysis, prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standards at the λmax.
-
Construct a calibration curve according to the Beer-Lambert law and determine the concentration of the unknown sample.
Visualizing Experimental Workflows
To further clarify the analytical processes, the following diagrams illustrate the typical workflows for HPLC and GC-MS analysis.
Caption: A typical workflow for quantitative analysis using HPLC.
Caption: A typical workflow for qualitative and quantitative analysis using GC-MS.
References
- 1. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2,3-Dichloro-4-hydroxybenzaldehyde
This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral data for 2,3-dichloro-4-hydroxybenzaldehyde alongside structurally related alternatives. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents supporting spectral data, detailed experimental protocols, and visualizations to aid in the interpretation of NMR spectra for substituted benzaldehydes.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, it is possible to deduce the connectivity and chemical environment of atoms within a molecule. This guide focuses on the NMR analysis of this compound, a substituted aromatic aldehyde. To provide a clear understanding of the influence of substituents on the NMR spectra, we compare its predicted spectral data with experimental data from three related compounds: 4-hydroxybenzaldehyde, 3-chloro-4-hydroxybenzaldehyde, and 2,4-dihydroxybenzaldehyde.
¹H and ¹³C NMR Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for the selected alternative compounds. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | Solvent | Aldehyde-H (s) | Aromatic-H | Hydroxyl-H (s) |
| This compound (Predicted) | DMSO-d₆ | 10.15 | 7.75 (d, J=8.6 Hz, H-6), 7.15 (d, J=8.6 Hz, H-5) | 11.5 (br s) |
| 4-Hydroxybenzaldehyde | DMSO-d₆ | 9.78 | 7.78 (d, J=8.6 Hz, H-2,6), 6.94 (d, J=8.6 Hz, H-3,5) | 10.45 |
| 3-Chloro-4-hydroxybenzaldehyde | CDCl₃ | 9.81 | 7.90 (d, J=2.1 Hz, H-2), 7.71 (dd, J=8.5, 2.1 Hz, H-6), 7.10 (d, J=8.5 Hz, H-5) | 6.41 |
| 2,4-Dihydroxybenzaldehyde | DMSO-d₆ | 9.58 | 7.27 (d, J=8.5 Hz, H-6), 6.35 (dd, J=8.5, 2.3 Hz, H-5), 6.28 (d, J=2.3 Hz, H-3) | 11.1 (OH-2), 10.3 (OH-4) |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | Solvent | C=O | Aromatic C |
| This compound (Predicted) | DMSO-d₆ | 188.5 | 157.0 (C-4), 133.0 (C-6), 130.5 (C-1), 125.0 (C-2), 122.0 (C-3), 116.0 (C-5) |
| 4-Hydroxybenzaldehyde | DMSO-d₆ | 191.0 | 163.4 (C-4), 132.5 (C-2,6), 128.8 (C-1), 116.2 (C-3,5) |
| 3-Chloro-4-hydroxybenzaldehyde | - | 190.9 | 159.2 (C-4), 133.1 (C-6), 130.3 (C-2), 129.5 (C-1), 121.7 (C-3), 117.1 (C-5) |
| 2,4-Dihydroxybenzaldehyde | DMSO-d₆ | 191.2 | 165.1 (C-2), 164.2 (C-4), 135.1 (C-6), 114.7 (C-1), 108.9 (C-5), 103.1 (C-3) |
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules is provided below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Transfer the solution to a clean and dry 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp spectral lines. This is typically an automated process on modern spectrometers.
-
Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal sensitivity.
3. ¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation of the protons between scans.
-
Acquire a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.
4. ¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and improve sensitivity.
-
Set the relaxation delay (d1) to 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Acquire a larger number of scans (typically several hundred to thousands) compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H spectrum.
Visualizations
The following diagrams illustrate the NMR analysis workflow and the structural relationships of the compared compounds.
A Comparative Analysis of 2,3-Dichloro-4-hydroxybenzaldehyde and Its Isomers: Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of 2,3-Dichloro-4-hydroxybenzaldehyde and its structural isomers. Dichlorinated hydroxybenzaldehydes are a class of compounds with significant potential in medicinal chemistry and materials science. Their biological activities, including antimicrobial and antioxidant properties, are of particular interest for the development of new therapeutic agents. This document aims to provide an objective comparison of the physicochemical properties and biological performance of these isomers, supported by available experimental data and detailed methodologies.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these isomers is crucial for their application in research and development. The substitution pattern of the chlorine and hydroxyl groups on the benzaldehyde scaffold significantly influences properties such as melting point, boiling point, and solubility.
| Property | This compound | 2,4-Dichloro-3-hydroxybenzaldehyde | 2,6-Dichloro-4-hydroxybenzaldehyde | 3,5-Dichloro-4-hydroxybenzaldehyde | 2,4-Dichloro-6-hydroxybenzaldehyde |
| Molecular Formula | C₇H₄Cl₂O₂ | C₇H₄Cl₂O₂ | C₇H₄Cl₂O₂ | C₇H₄Cl₂O₂ | C₇H₄Cl₂O₂ |
| Molecular Weight | 191.01 g/mol | 191.01 g/mol | 191.01 g/mol | 191.01 g/mol | 191.01 g/mol |
| CAS Number | 16861-22-6 | 56962-13-1 | 60964-09-2 | 2314-36-5 | 78443-72-8 |
| Melting Point | Not available | Not available | Not available | Not available | 51 °C[1] |
| Boiling Point | Not available | 256.0±35.0 °C (Predicted)[2] | Not available | Not available | 255.2±35.0 °C (760 Torr)[1] |
| Solubility | Not available | Not available | Insoluble in water[3] | Soluble in ethanol and DMSO; limited solubility in water.[4] | Sparingly soluble (0.092 g/L at 25°C)[1] |
Biological Activity: A Comparative Overview
Halogenated phenolic compounds are known to exhibit a range of biological activities. The presence of chlorine atoms can enhance the antimicrobial and antioxidant potential of hydroxybenzaldehydes. However, quantitative data for a direct comparison of the isomers of interest is limited in publicly available literature. The following sections discuss the expected biological activities based on related compounds and provide a framework for their evaluation.
Antimicrobial Activity
Antioxidant Activity
The antioxidant capacity of phenolic compounds is attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The position of the hydroxyl group(s) on the aromatic ring is a key determinant of this activity.[2] While specific IC50 values from assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are not available for the dichlorinated isomers in this guide, the structure-activity relationship of dihydroxybenzaldehydes suggests that the substitution pattern plays a critical role.[2] For instance, the relative positions of hydroxyl groups in dihydroxybenzoic acids have been shown to significantly influence their free radical scavenging ability.[8] It is anticipated that the dichlorinated hydroxybenzaldehyde isomers would also exhibit antioxidant properties, with their potency being dependent on the electronic effects and steric hindrance imposed by the chlorine atoms in relation to the hydroxyl group.
Experimental Protocols
To facilitate further research and direct comparison, detailed protocols for key biological assays are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[9][10]
Protocol: Broth Microdilution Method [9][10]
-
Preparation of Stock Solution: A stock solution of the test compound (e.g., this compound or its isomers) is prepared in a suitable solvent like DMSO.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing the broth medium to achieve a range of test concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for evaluating the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.[2]
Protocol: DPPH Assay [2]
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol or ethanol is prepared to a concentration that yields an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Test Samples: Solutions of the test compounds (and a positive control like ascorbic acid or Trolox) are prepared at various concentrations in a suitable solvent.
-
Reaction Mixture: A specific volume of each test sample is mixed with the DPPH solution in a 96-well plate or cuvettes. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined by plotting the scavenging percentage against the compound concentration.
Putative Signaling Pathways and Mechanisms of Action
While specific signaling pathways for dichlorinated hydroxybenzaldehydes are not extensively documented, related benzaldehyde derivatives have been shown to modulate key cellular signaling pathways involved in inflammation and oxidative stress responses.
For instance, some benzaldehydes have been reported to inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway . This pathway is a central regulator of inflammatory responses.
References
- 1. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. p-Hydroxy benzaldehyde, a phenolic compound from Nostoc commune, ameliorates DSS-induced colitis against oxidative stress via the Nrf2/HO-1/NQO-1/NF-κB/AP-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DCK confers sensitivity of DCTD-positive cancer cells to oxidized methylcytidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,5-Dichloro-4-hydroxybenzaldehyde | C7H4Cl2O2 | CID 16839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,5-Dichloro-4-hydroxybenzaldehyde | 2314-36-5 | FD70957 [biosynth.com]
- 9. Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Guide to the Synthetic Validation of 2,3-Dichloro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for the preparation of 2,3-dichloro-4-hydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The performance of established and potential synthetic methods is objectively evaluated, supported by experimental data and detailed protocols to aid in the selection of the most suitable route for laboratory and industrial applications.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the primary synthetic route to this compound, as well as potential alternative pathways. This allows for a direct comparison of starting materials, reagents, reaction conditions, and yields.
| Method | Starting Material | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) | Notes |
| Route 1: Reimer-Tiemann Reaction | 2,3-Dichlorophenol | Chloroform, Sodium Hydroxide | Ambient to Reflux | 4 h | 51.3 | Direct formylation. The reported yield is for the crude product, which may contain isomeric impurities. Purification by column chromatography is required. |
| Route 2: Vilsmeier-Haack Reaction (Proposed) | 2,3-Dichlorophenol | POCl₃, DMF | 0 to Room Temp. | ~6.5 h | Not Reported | A general method for phenol formylation. The regioselectivity for 2,3-dichlorophenol is not specified in the literature, and the yield is therefore hypothetical. |
| Route 3: Chlorination of 4-Hydroxybenzaldehyde (Proposed) | 4-Hydroxybenzaldehyde | Chlorinating Agent (e.g., SO₂Cl₂) | Varies | Varies | Not Reported | Direct chlorination of 4-hydroxybenzaldehyde is challenged by regioselectivity. Achieving specific dichlorination at the 2 and 3 positions is difficult to control. |
Route 1: Synthesis via Reimer-Tiemann Reaction
The Reimer-Tiemann reaction provides a direct pathway to this compound from commercially available 2,3-dichlorophenol. This electrophilic aromatic substitution introduces a formyl group onto the phenol ring using chloroform in a basic medium.
Experimental Protocol
A solution of 2,3-dichlorophenol (16.3 g, 0.1 mol) in chloroform (150 mL) and water (3.6 mL, 0.2 mol) is prepared at ambient temperature. To this, sodium hydroxide (24 g, 0.6 mol) is added. The reaction mixture is then heated to reflux and maintained for 4 hours.
Work-up and Purification: Following the reflux, the reaction mixture is diluted with water (250 mL) and ethyl acetate (100 mL). The organic phase is separated, and the aqueous phase is acidified to pH 1 with 1 N HCl before being back-extracted with ethyl acetate. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, a brown oil, is purified by column chromatography on silica gel (petroleum ether/ethyl acetate 10:1) to yield this compound as a white solid (9.8 g, 51.3% yield).
Visualization of the Reimer-Tiemann Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Reimer-Tiemann reaction.
Alternative Synthetic Routes: A Comparative Discussion
While the Reimer-Tiemann reaction offers a validated, one-step approach, other classical formylation methods and substitution strategies present potential, albeit unvalidated, alternatives.
Route 2: Vilsmeier-Haack Reaction (Proposed)
The Vilsmeier-Haack reaction is another well-established method for the formylation of electron-rich aromatic compounds.[1] It employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Proposed Experimental Protocol: To a solution of 2,3-dichlorophenol in DMF at 0 °C, the Vilsmeier reagent (prepared from POCl₃ and DMF) would be added. After stirring for several hours at room temperature, the reaction would be quenched with an aqueous solution of a salt like sodium acetate. The product would then be extracted, and the organic layer washed, dried, and concentrated. Purification would likely be achieved through column chromatography.
Challenges and Considerations: The primary challenge with this route is the regioselectivity. The Vilsmeier reagent is a bulky electrophile, and formylation typically occurs at the less sterically hindered position, which is often the para-position to an activating group.[1] In the case of 2,3-dichlorophenol, formylation could potentially occur at the 4- or 6-position, leading to a mixture of isomers that would require separation. Without specific experimental data for this substrate, the yield and isomeric ratio remain speculative.
Visualization of the Proposed Vilsmeier-Haack Reaction
Caption: Proposed synthetic pathway for this compound using the Vilsmeier-Haack reaction.
Route 3: Chlorination of 4-Hydroxybenzaldehyde (Proposed)
A conceptually different approach involves starting with 4-hydroxybenzaldehyde and introducing the two chlorine atoms.
Challenges and Considerations: The direct chlorination of 4-hydroxybenzaldehyde presents a significant regioselectivity challenge. The hydroxyl and formyl groups direct incoming electrophiles to different positions on the aromatic ring. The hydroxyl group is an activating ortho-, para-director, while the formyl group is a deactivating meta-director. This would likely lead to a complex mixture of chlorinated products, making the isolation of the desired 2,3-dichloro isomer in a reasonable yield highly improbable with standard chlorinating agents. A multi-step synthesis involving protecting groups and directed ortho-metalation might be necessary to achieve the desired regioselectivity, but this would increase the number of steps and reduce the overall efficiency of the synthesis.
Conclusion
Based on the available literature, the Reimer-Tiemann reaction of 2,3-dichlorophenol is the most viable and validated synthetic route for the preparation of this compound. It is a one-step process with a reported moderate yield. While alternative methods like the Vilsmeier-Haack reaction and direct chlorination of 4-hydroxybenzaldehyde are theoretically possible, they present significant challenges in terms of regioselectivity and require further investigation to be considered practical alternatives. For researchers and drug development professionals requiring a reliable synthesis of this compound, the Reimer-Tiemann approach currently stands as the recommended and experimentally supported method.
References
spectroscopic comparison of 2,3-Dichloro-4-hydroxybenzaldehyde and its precursors
A detailed comparative analysis of the spectroscopic characteristics of 2,3-Dichloro-4-hydroxybenzaldehyde and its synthetic precursors, 4-hydroxybenzaldehyde and 2,3-dichlorophenol. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key spectral features for identification and characterization, supported by experimental data and protocols.
The structural evolution from simple phenolic compounds to more complex substituted benzaldehydes is a cornerstone of synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. This compound, a polysubstituted aromatic aldehyde, presents a unique spectroscopic profile shaped by the interplay of its electron-withdrawing chloro groups and electron-donating hydroxyl and formyl functionalities. Understanding the spectroscopic shifts and patterns from its precursors—4-hydroxybenzaldehyde and 2,3-dichlorophenol—is crucial for reaction monitoring, quality control, and structural confirmation. This guide offers a side-by-side comparison of their nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) data.
Spectroscopic Data at a Glance
The following table summarizes the key spectroscopic data for this compound and its precursors. These values provide a quantitative basis for distinguishing between the three compounds.
| Spectroscopic Technique | 4-Hydroxybenzaldehyde | 2,3-Dichlorophenol | This compound |
| ¹H NMR (δ, ppm) | ~9.8 (s, 1H, -CHO), ~7.8 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~10.3 (s, 1H, -OH)[1] | ~7.2 (t, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~5.9 (s, 1H, -OH) | ~9.8 (s, 1H, -CHO), ~7.7 (d, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~11.0 (s, 1H, -OH) |
| ¹³C NMR (δ, ppm) | ~191 (-CHO), ~162 (C-OH), ~132 (Ar-C), ~130 (Ar-C), ~116 (Ar-C) | ~151 (C-OH), ~130 (Ar-C), ~128 (Ar-C), ~122 (C-Cl), ~118 (C-Cl), ~116 (Ar-C) | ~190 (-CHO), ~158 (C-OH), ~135 (Ar-C), ~128 (Ar-C), ~125 (C-Cl), ~122 (C-Cl), ~115 (Ar-C) |
| IR (cm⁻¹) | ~3300-3100 (O-H), ~2850, 2750 (C-H, aldehyde), ~1680 (C=O), ~1600, 1510 (C=C, aromatic) | ~3400 (O-H), ~3050 (Ar C-H), ~1580, 1470 (C=C, aromatic), ~830, 780 (C-Cl) | ~3200 (O-H), ~2860, 2760 (C-H, aldehyde), ~1670 (C=O), ~1590, 1480 (C=C, aromatic), ~850, 790 (C-Cl) |
| Mass Spec (m/z) | 122 (M⁺), 121 (M-H)⁺, 93 (M-CHO)⁺[2] | 162/164/166 (M⁺, isotope pattern for 2 Cl), 127/129 (M-Cl)⁺, 99 (M-Cl-CO)⁺ | 190/192/194 (M⁺, isotope pattern for 2 Cl), 189/191 (M-H)⁺, 161/163 (M-CHO)⁺ |
| UV-Vis (λmax, nm) | ~285[3] | ~275, ~282 | ~290 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of aromatic aldehydes and phenols and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical acquisition parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or the pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this stock solution to the low µg/mL or ng/mL range depending on the sensitivity of the instrument.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For electron ionization (EI), a standard electron energy of 70 eV is used. Mass spectra are typically recorded over a mass-to-charge (m/z) range of 50-500.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm. A baseline spectrum of the pure solvent in the cuvette should be recorded and subtracted from the sample spectrum.
Synthetic Pathway and Experimental Workflow
The synthesis of this compound can be envisioned through two primary routes, either by chlorination of 4-hydroxybenzaldehyde or by formylation of 2,3-dichlorophenol. The following diagrams illustrate these conceptual synthetic pathways and a general experimental workflow for spectroscopic analysis.
Conceptual synthetic routes to the target compound.
General workflow for spectroscopic characterization.
References
Purity Assessment of 2,3-Dichloro-4-hydroxybenzaldehyde: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of 2,3-Dichloro-4-hydroxybenzaldehyde, a key building block in organic synthesis. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in selecting the most suitable method for specific analytical needs.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the purity determination of moderately polar compounds like this compound. The separation is based on the partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.
Optimized HPLC Method Protocol
A gradient RP-HPLC method is recommended for the effective separation of this compound from its potential process-related impurities.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 285 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute this stock solution with the initial mobile phase composition (70:30 Mobile Phase A:Mobile Phase B) to a final concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Potential Impurities
Understanding the synthesis of this compound is key to identifying potential impurities. A likely synthetic route involves the chlorination of 4-hydroxybenzaldehyde. Based on this, potential impurities could include:
| Impurity Name | Structure | Origin |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | Unreacted starting material |
| 2-Chloro-4-hydroxybenzaldehyde | C₇H₅ClO₂ | Incomplete chlorination |
| 3-Chloro-4-hydroxybenzaldehyde | C₇H₅ClO₂ | Incomplete chlorination |
| 2,5-Dichloro-4-hydroxybenzaldehyde | C₇H₄Cl₂O₂ | Isomeric byproduct |
| 2,3-Dichlorophenol | C₆H₄Cl₂O | Decarbonylation byproduct |
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer alternative or complementary information for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly suitable for the analysis of volatile and thermally stable compounds. For less volatile compounds like this compound, derivatization may be necessary to improve its volatility.
Comparison of HPLC and GC-MS:
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity in a liquid mobile phase. | Separation based on volatility and boiling point in a gaseous mobile phase, with mass-based detection. |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds; derivatization may be needed for polar analytes. |
| Sample Preparation | Simple dissolution and filtration. | May require derivatization, which adds complexity. |
| Sensitivity | Good, typically in the ppm range with UV detection. | Excellent, often in the ppb range, providing high sensitivity for trace impurities. |
| Structural Information | Limited to retention time and UV spectrum. | Provides mass spectral data for definitive peak identification and structural elucidation. |
| Typical Run Time | 15-30 minutes. | 20-40 minutes, potentially longer with derivatization. |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[1][2] This is particularly advantageous when certified reference standards are not available.[1]
Advantages of qNMR for Purity Assessment:
-
Absolute Quantification: Provides a direct measure of purity against a certified internal standard.[1]
-
No Reference Standard of Analyte Needed: Overcomes the challenge of unavailable reference materials.[1]
-
Structural Information: Provides structural confirmation of the main component and any identifiable impurities.
-
Non-destructive: The sample can be recovered after analysis.
Limitations of qNMR:
-
Lower Sensitivity: Less sensitive than chromatographic methods, making it less suitable for detecting trace-level impurities.
-
Spectral Overlap: Complex mixtures can lead to overlapping signals, complicating quantification.
-
Instrumentation: Requires access to a high-field NMR spectrometer.
Experimental Data Summary
The following table summarizes hypothetical performance data for the purity assessment of a this compound sample using the described HPLC method.
| Analyte | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| 4-Hydroxybenzaldehyde | 5.2 | - | 0.05 | 0.15 |
| 3-Chloro-4-hydroxybenzaldehyde | 8.9 | 1.8 | 0.04 | 0.12 |
| 2-Chloro-4-hydroxybenzaldehyde | 9.5 | 2.1 | 0.04 | 0.12 |
| This compound | 12.8 | - | 0.02 | 0.06 |
| 2,5-Dichloro-4-hydroxybenzaldehyde | 13.5 | 1.6 | 0.05 | 0.15 |
Visualizing the Workflow and Decision-Making Process
Diagrams created using Graphviz (DOT language) illustrate the experimental workflow for HPLC analysis and a logical decision tree for selecting the appropriate analytical method.
Caption: HPLC experimental workflow for purity assessment.
Caption: Decision tree for analytical method selection.
Conclusion
For the routine purity assessment of this compound, the proposed reverse-phase HPLC method offers a reliable, robust, and efficient solution. It provides excellent separation of the main component from its likely process-related impurities. When definitive structural elucidation of unknown impurities is required, GC-MS serves as a powerful complementary technique. For absolute purity determination, especially in the absence of a certified reference standard, qNMR is an invaluable orthogonal method. The choice of the most appropriate technique should be guided by the specific analytical requirements, available instrumentation, and the stage of drug development.
References
comparing the reactivity of 2,3-Dichloro-4-hydroxybenzaldehyde with similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2,3-Dichloro-4-hydroxybenzaldehyde with structurally similar compounds. The analysis is grounded in established principles of organic chemistry, focusing on the electronic and steric effects of substituents on the reactivity of the aldehyde functional group. While direct comparative kinetic data for this compound is not extensively available in the public domain, this guide extrapolates expected reactivity trends based on a comprehensive understanding of substituent effects in aromatic systems.
The reactivity of the carbonyl group in benzaldehyde derivatives is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon.[1]
Electronic and Steric Landscape of this compound
In this compound, the two chlorine atoms act as strong electron-withdrawing groups through their inductive effect (-I effect), which significantly increases the partial positive charge on the carbonyl carbon. The hydroxyl group at the para position, however, exerts a dual electronic influence: a weak electron-withdrawing inductive effect (-I) and a strong electron-donating resonance effect (+R). In phenolic systems, the +R effect of the hydroxyl group generally dominates, increasing electron density on the aromatic ring, particularly at the ortho and para positions. However, the presence of two ortho chlorine atoms can sterically hinder the delocalization of the hydroxyl group's lone pairs into the ring, potentially diminishing its +R effect.
Comparison with Structurally Similar Compounds
To understand the unique reactivity of this compound, it is compared with other substituted benzaldehydes. The following compounds have been selected for this comparative analysis based on variations in the number and position of chloro and hydroxyl substituents.
Table 1: Comparison of Substituent Effects and Predicted Reactivity
| Compound | Key Substituent Effects | Predicted Reactivity towards Nucleophiles | Predicted Reactivity in Electrophilic Aromatic Substitution |
| This compound | Strong -I from two Cl atoms; +R and -I from -OH group. Potential steric hindrance to resonance. | High (due to dominant inductive withdrawal by two chlorines) | Low (deactivated by two chlorines) |
| 3,5-Dichloro-4-hydroxybenzaldehyde | Strong -I from two Cl atoms; +R and -I from -OH group. Less steric hindrance to resonance compared to the 2,3-dichloro isomer. | High (strong inductive withdrawal) | Low (deactivated by two chlorines) |
| 3-Chloro-4-hydroxybenzaldehyde | Moderate -I from one Cl atom; +R and -I from -OH group. | Moderate to High (less inductive withdrawal than dichloro analogs) | Moderate (less deactivated than dichloro analogs) |
| 4-Hydroxybenzaldehyde | +R and -I from -OH group. | Low (net electron-donating character of -OH deactivates the carbonyl) | High (activated by the -OH group) |
| Benzaldehyde | Reference compound. | Moderate | Moderate |
Experimental Protocols for Reactivity Comparison
To empirically validate the predicted reactivity trends, the following experimental protocols can be employed.
Protocol 1: Comparative Oxidation to Carboxylic Acids
Objective: To compare the rate of oxidation of this compound and its analogs.
Materials:
-
This compound and comparator compounds
-
Potassium permanganate (KMnO₄) solution of known concentration
-
Dilute sulfuric acid
-
UV-Vis Spectrophotometer
-
Thermostated water bath
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Prepare equimolar solutions of each benzaldehyde derivative in a suitable solvent (e.g., a mixture of acetic acid and water).
-
Prepare a stock solution of potassium permanganate in water.
-
In a cuvette, mix a solution of the benzaldehyde derivative with dilute sulfuric acid.
-
Initiate the reaction by adding a small, known volume of the KMnO₄ solution to the cuvette.
-
Immediately begin monitoring the decrease in absorbance of the permanganate ion (at ~525 nm) over time using the UV-Vis spectrophotometer.
-
Maintain a constant temperature using the thermostated water bath.
-
The initial rate of reaction can be determined from the slope of the absorbance vs. time plot.
-
Repeat the experiment for each comparator compound under identical conditions.
Protocol 2: Comparative Nucleophilic Addition (Wittig Reaction)
Objective: To compare the reactivity of this compound and its analogs towards a phosphorus ylide.
Materials:
-
This compound and comparator compounds
-
(Triphenylphosphoranylidene)acetophenone (a stable Wittig reagent)
-
Anhydrous toluene or THF
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates and developing chamber
-
High-performance liquid chromatography (HPLC) or Gas chromatography-mass spectrometry (GC-MS) for quantitative analysis
Procedure:
-
In separate round-bottom flasks, dissolve equimolar amounts of each benzaldehyde derivative in the chosen anhydrous solvent.
-
To each flask, add an equimolar amount of the Wittig reagent.
-
Stir the reaction mixtures at a constant temperature (e.g., room temperature or gentle reflux).
-
Monitor the progress of each reaction by periodically taking aliquots and analyzing them by TLC to observe the disappearance of the starting materials and the appearance of the product.
-
For a quantitative comparison, the reaction can be monitored by HPLC or GC-MS by taking samples at regular time intervals and determining the concentration of the product formed.
-
The relative reaction rates can be determined by comparing the time taken for the completion of the reaction or by plotting the concentration of the product against time.
Visualizing Reaction Pathways and Logical Relationships
Caption: Experimental workflow for comparing reactivity.
Caption: Electronic effects on reactivity.
Conclusion
Based on the principles of physical organic chemistry, this compound is predicted to be a highly reactive aromatic aldehyde towards nucleophilic addition reactions. This enhanced reactivity is a direct consequence of the strong electron-withdrawing inductive effects of the two chlorine atoms, which significantly increase the electrophilicity of the carbonyl carbon. When compared to less chlorinated or non-chlorinated hydroxybenzaldehydes, it is expected to exhibit a faster reaction rate in reactions such as oxidation and nucleophilic additions. The provided experimental protocols offer a framework for the quantitative comparison of these reactivity differences in a laboratory setting. This understanding is crucial for optimizing reaction conditions and for the rational design of synthetic pathways in medicinal chemistry and materials science.
References
Safety Operating Guide
Proper Disposal of 2,3-Dichloro-4-hydroxybenzaldehyde: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2,3-Dichloro-4-hydroxybenzaldehyde, a chemical intermediate vital in pharmaceutical research and development, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, based on available data for structurally similar chemicals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
Step-by-Step Disposal Protocol
-
Initial Assessment:
-
Determine if the this compound waste is contaminated with other substances.
-
Segregate chlorinated waste streams from non-chlorinated ones to prevent incompatible mixtures and facilitate proper disposal.
-
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with chlorinated organic compounds.
-
Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any other relevant hazard warnings (e.g., "Corrosive," "Environmental Hazard").
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials such as strong oxidizing agents and bases.
-
-
Disposal:
-
All disposal of this compound must be conducted through a licensed hazardous waste disposal company.[1]
-
Do not dispose of this chemical down the drain or in regular trash.
-
Contact your institution's EHS department to arrange for pickup and disposal of the hazardous waste.
-
Decontamination of Empty Containers
-
Empty containers that held this compound must be decontaminated before disposal.
-
Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste and add it to the designated chlorinated waste stream.
-
After triple rinsing, the container may be disposed of according to your institution's guidelines for decontaminated labware.
Reference Data from Structurally Similar Compounds
The following table summarizes key safety and hazard data from the Safety Data Sheets of structurally related compounds. This information should be used as a reference to infer the potential hazards of this compound.
| Parameter | 2-Chloro-benzaldehyde | 4-Hydroxybenzaldehyde |
| CAS No. | 89-98-5 | 123-08-0 |
| Primary Hazards | Corrosive, Flammable, Air and Light Sensitive | Causes serious eye damage, May cause respiratory irritation, Harmful to aquatic life |
| GHS Pictograms | Corrosion, Flammable | Corrosion, Health Hazard, Environmental Hazard |
| Disposal Consideration | Dispose of contents/container to an approved waste disposal plant. | Dispose of contents/ container to an approved waste disposal plant.[2] |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
